(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol, more commonly known as (-)-menthol or levomenthol, is a cyclic monoterpene alcohol that represents one of the most significant stereoisomers of menthol. The compound features three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers), each with distinct biological and sensory properties. The (1S,2S,5R) configuration is particularly notable as it is responsible for the characteristic cooling sensation and minty aroma that has made this compound valuable in numerous applications.
The menthol stereoisomer system consists of four diastereomeric pairs:
The (1S,2S,5R) configuration of menthol is the predominant naturally occurring form found in peppermint (Mentha × piperita L.) and other mint species, where it constitutes 30-55% of the essential oil composition [2]. This stereospecificity is crucial for its biological activity, as the cooling sensation is predominantly mediated by the (1S,2S,5R) enantiomer through specific interactions with the TRPM8 receptor.
The physicochemical profile of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol defines its applications in pharmaceutical, food, and cosmetic industries. The following table summarizes key physical properties:
Table 1: Physicochemical Properties of (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 44 °C | - | [1] |
| Boiling Point | 212 °C | - | [1] |
| Density | 0.890 g/mL | - | [1] |
| Refractive Index | 1.448 | - | [1] |
| LogP | 3.40 | - | [1] |
| Dipole Moment | 1.57 D | - | [1] |
| Dielectric Constant | 3.95 | - | [1] |
| Molar Volume | 175.6 mL/mol | - | [1] |
| Molecular Refractive Power | 46.99 mL/mol | - | [1] |
| pKa | 15.30±0.60 | Predicted | [3] |
(1S,2S,5R)-2-isopropyl-5-methylcyclohexanol exhibits limited water solubility due to its hydrophobic nature, consistent with its relatively high partition coefficient (LogP = 3.40). However, it demonstrates excellent solubility in organic solvents including chloroform, cyclohexane, ethanol, ether, and methanol [3]. This solubility profile makes it suitable for formulation in alcohol-based preparations and lipid-based delivery systems. The compound should be stored at room temperature under an inert atmosphere to maintain stability, and its predicted pKa of 15.30±0.60 classifies it as a weak acid, typical for aliphatic alcohols [3].
(1S,2S,5R)-2-isopropyl-5-methylcyclohexanol occurs naturally in mint oils and can be isolated through fractional distillation and crystallization processes. The biosynthesis in peppermint follows a stereoselective pathway beginning with geranyl diphosphate, proceeding through (-)-limonene, and culminating in the reduction of (-)-menthone by stereospecific menthone reductases [2]. Industrial production often combines isolation from natural sources with stereoselective synthesis to meet commercial demand.
A patent (CN104909992A) describes a method for preparing menthol stereoisomers through catalytic hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone in organic solvents [4]. This approach allows for selective production of the desired stereoisomer through careful control of reaction conditions and catalyst selection. The hydrogenation process typically employs transition metal catalysts such as nickel, copper, or precious metals under moderate hydrogen pressure (1-50 atm) at temperatures ranging from 50-150°C [4].
Analytical determination of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol in biological and commercial samples has been achieved through headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) [2]. This method offers excellent sensitivity and selectivity for quantifying menthol in complex matrices including serum samples.
Table 2: Optimal HS-SPME-GC-MS Conditions for Menthol Analysis
| Parameter | Specification | Purpose |
|---|---|---|
| SPME Fiber | 65 μm PDMS/DVB | Optimal enrichment of menthol |
| Extraction Temperature | 90°C | Balance of extraction efficiency and compound stability |
| Extraction Time | 30 minutes | Equilibrium between sample and fiber coating |
| Desorption Time | 5 minutes | Complete transfer to GC inlet |
| Chromatographic Column | Medium-polarity capillary column | Separation of menthol isomers |
| Detection | Mass selective detector in SIM mode | Specific identification and quantification |
For biological samples, enzymatic hydrolysis with β-glucuronidase is often required before analysis, as menthol undergoes extensive Phase II metabolism (glucuronidation) in vivo [2]. This step converts menthol glucuronide conjugates back to the free alcohol form, allowing for accurate quantification of total menthol content.
The primary biological activity of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol is mediated through its action as an agonist of the transient receptor potential melastatin-8 (TRPM8) channel [5]. TRPM8 is a non-selective cation channel particularly permeable to Ca²⁺ ions, expressed in sensory neurons, dorsal root ganglia, and various other tissues including synovial fibroblasts [5].
Upon activation of TRPM8 by menthol, extracellular Ca²⁺ enters the cell, resulting in a rapid increase in cytosolic Ca²⁺ concentration ([Ca²⁺]c) [5]. This calcium entry triggers a cascade of intracellular events including reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and activation of caspase 3/7, ultimately leading to reduced cell viability and apoptosis in certain cell types [5]. The specific activation pathway is illustrated below:
Diagram 1: TRPM8-mediated apoptotic signaling pathway activated by menthol
The biological effects of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol demonstrate marked concentration dependence. In rheumatoid arthritis rat synovial fibroblasts, menthol triggered [Ca²⁺]c increases with a half-maximal effective concentration (EC₅₀) of approximately 218 μM [5]. At concentrations of 500-1000 μM, menthol significantly reduced cell viability and induced apoptotic cell death through the mitochondrial pathway [5]. These concentration-dependent relationships highlight the dual nature of menthol as both a signaling molecule at lower concentrations and a cytotoxic agent at higher concentrations.
The TRPM8-mediated activity of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol underlies its diverse pharmacological applications:
This protocol measures menthol-induced calcium entry through TRPM8 activation, adapted from the research by Sun et al. [5].
This protocol evaluates menthol-induced cytotoxicity and apoptotic pathways in synovial fibroblasts [5].
The unique properties of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol make it valuable across multiple research domains:
As a TRPM8-specific agonist, (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol serves as an important tool compound for studying cold thermosensation and developing novel analgesic agents [5]. Research focuses on understanding how TRPM8 activation modulates pain pathways and interacts with other thermosensitive TRP channels. The compound's ability to produce cooling sensations without actual temperature changes makes it valuable for studying sensory neuron biology and developing non-opioid pain relief strategies.
Emerging evidence indicates that (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol can modulate inflammatory processes through TRPM8-dependent and independent mechanisms [5]. In rheumatoid arthritis synovial fibroblasts, menthol-induced calcium entry and subsequent cell death suggest potential applications in controlling synovial hyperplasia in inflammatory arthritis. Future research should explore structure-activity relationships among menthol stereoisomers to develop more potent and selective anti-inflammatory agents targeting TRPM8.
The physicochemical properties of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol, particularly its lipophilicity (LogP = 3.40) and membrane permeability, make it useful in transdermal drug delivery systems [1]. The compound functions as a penetration enhancer that facilitates absorption of other therapeutic agents while providing its own therapeutic effects. Ongoing research explores menthol derivatives with improved solubility and targeted delivery capabilities.
(+)-Neomenthol is one of the eight stereoisomers of menthol [1]. The table below outlines its key characteristics and natural occurrence.
| Property | Description |
|---|---|
| IUPAC Name | (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexan-1-ol [1] |
| Molecular Formula | C₁₀H₂₀O [1] |
| Stereochemistry | The (+)-enantiomer of neomenthol [2] |
| Primary Natural Source | Mentha × piperita (Peppermint) essential oil [3] [4] |
| Typical Concentration | Generally a minor component; reported ranges from 1.02% to 4.24% in M. piperita oil [3] |
| Other Mentha Sources | Mentha arvensis (Japanese menthol) is also noted to contain a small percentage [1]. |
Experimental data from specific studies quantifies the presence of this compound in peppermint oil, highlighting how its measured concentration can vary with the extraction technique.
| Source / Location | Extraction Method | This compound Content | Key Co-constituents (Content) | Citation |
|---|---|---|---|---|
| M. piperita (Kermanshah, Iran) | Hydrodistillation | 4.24% (reported as neo-menthol) | Menthol (45.34%), Menthone (16.04%) [3] | |
| M. piperita (Kermanshah, Iran) | HS/SPME (Headspace Solid-Phase Micro-Extraction) | 2.37% (reported as neo-menthol) | Menthol (29.38%), Menthone (16.88%) [3] | |
| M. piperita (Commercial) | Not Specified | < 3.2% (reported as neo-menthol) | Menthol (40.7%), Menthone (23.4%) [5] | |
| M. piperita (Ceará, Brazil) | Hydrodistillation | Identified (specific percentage not listed) | Menthol, Menthone, Isomenthone [6] |
For researchers aiming to isolate and identify this compound, here are detailed methodologies for essential oil extraction and compound verification.
This is the standard method for obtaining essential oil on a preparative scale [3].
This solvent-free technique analyzes the volatile profile without thermal degradation [3].
This is the primary technique for separating and identifying compounds in the essential oil.
This compound is not a direct product of the main menthol biosynthesis pathway but is formed through related isomerization processes [2] [8]. The following diagram illustrates the core menthol biosynthetic pathway in Mentha × piperita and the points where related isomers like neomenthol are generated.
Core menthol biosynthesis in Mentha × piperita and the generation of neomenthol via isomerization.
Neomenthol is one of four pairs of stereoisomers derived from the menthol structure, which has three stereogenic centers [1]. The table below summarizes the key stereochemical relationships among the primary menthol isomers, including neomenthol.
| Isomer Name | Stereochemical Description | Relationship to (-)-Menthol | Key Characteristics |
|---|---|---|---|
| (-)-Menthol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol [2] | Reference molecule | Has the most pronounced cooling sensation and minty aroma [1]. |
| (-)-Neomenthol | Epimer of (-)-menthol [3] [2] | C2-epimer [3] | A major product of (-)-menthone reduction in peppermint; often glycosylated and transported for catabolism [2]. |
| (+)-Neomenthol | Enantiomer of (-)-neomenthol [2] | Diastereomer of (-)-menthol | Biotransformed by Aspergillus niger to various diols and triols [2]. |
| (+)-Isomenthol | Epimer of (+)-menthol [3] | C4-epimer of (+)-menthol [3] | -- |
| (-)-Neoisomenthol | Epimer of (+)-menthol [3] | C1-epimer of (+)-menthol [3] | -- |
The following diagram illustrates the stereochemical relationships within the menthol isomer group, showing how they are related as epimers and diastereomers.
Figure: Epimeric relationships between menthol and its diastereomers. A change at a single chiral center (C1, C2, or C4) defines an epimer.
Enantioselective separation is crucial for analysis and purification. Here are two detailed, modern experimental protocols from recent studies.
1. RP-HPLC with Pre-Column Derivatization [1]
This method uses a conventional C18 column, making it cost-effective for industrial application.
2. Liquid Chromatography with Fluorogenic Derivatization [4]
This method offers high sensitivity for pharmacological or biosynthetic studies.
In peppermint (Mentha × piperita), (-)-menthone is reduced to both (-)-menthol and (-)-neomenthol by two distinct reductases [5]:
This branch point is critical. (-)-Neomenthol is often glycosylated and transported from the leaf to the rhizome for catabolic recycling, while menthol is typically stored or esterified [2].
| Characteristic | Value / Description | Source System | Citation |
|---|---|---|---|
| Enzyme Name | Menthone:(+)-(3S)-neomenthol reductase (MNR) | Peppermint (Mentha piperita) | [1] |
| Protein Family | Short-chain dehydrogenase/reductase (SDR) | Peppermint | [1] |
| Molecular Weight | ~35,000 Da (35,722 D predicted) | Peppermint | [2] [1] |
| Cofactor | NADPH | Peppermint / Human Liver | [2] [3] |
| Primary Products from (-)-Menthone | 94% (+)-(3S)-neomenthol, 6% (-)-menthol | Recombinant Enzyme | [1] |
| pH Optimum | 9.3 | Recombinant Enzyme | [1] |
| Km for (-)-Menthone | 2.2 x 10⁻⁵ M (22 µM); 674 µM (recombinant) | Peppermint / Recombinant Enzyme | [2] [1] |
| Km for NADPH | ~2 x 10⁻⁵ M (20 µM); 10 µM (recombinant) | Peppermint / Recombinant Enzyme | [2] [1] |
| kcat | 0.06 s⁻¹ | Recombinant Enzyme | [1] |
| Human Liver Microsomes Km | 0.37 mM | Human | [3] |
| Human Liver Microsomes Vmax | 4.91 nmol/min/mg protein | Human | [3] |
For researchers aiming to study or replicate this biotransformation, here are detailed methodologies from the literature.
This protocol is based on classical studies that characterized the activity in peppermint [2].
Step 1: Enzyme Preparation
Step 2: Reaction Setup
Step 3: Analysis of Products
This modern approach involves using the cloned and heterologously expressed reductase [1] [4].
Step 1: Gene Cloning and Expression
Step 2: Protein Purification and Assay
The following diagram illustrates the core biotransformation pathway and the key enzyme involved.
Core enzymatic reduction of (-)-menthone to this compound
(+)-Neomenthol is produced in the secretory cells of peppermint oil glands during a specific developmental phase known as "oil maturation" [1]. The following diagram illustrates its position within the monoterpenoid biosynthetic pathway.
Diagram of the (-)-menthol biosynthetic pathway in peppermint, highlighting the production of this compound from (-)-menthone.
The critical enzyme catalyzing the reduction of (-)-menthone to this compound is menthone:(+)-(3S)-neomenthol reductase (MNR) [1]. It works in parallel with a separate reductase, menthone:(-)-(3R)-menthol reductase (MMR), which produces (-)-menthol [1]. The distinct characteristics of these two reductases are summarized below.
| Enzyme Property | Menthone:(+)-(3S)-Neomenthol Reductase (MNR) | Menthone:(-)-(3R)-Menthol Reductase (MMR) |
|---|---|---|
| Protein Size | 35,722 D [1] | 34,070 D [1] |
| Primary Product from (-)-Menthone | (+)-(3S)-Neomenthol (94%) [1] | (-)-(3R)-Menthol (95%) [1] |
| pH Optimum | 9.3 [1] | Neutral [1] |
| Km for (-)-Menthone | 674 μM [1] | 3.0 μM [1] |
| Km for NADPH | 10 μM [1] | 0.12 μM [1] |
| kcat | 0.06 s⁻¹ [1] | 0.6 s⁻¹ [1] |
This compound is not merely a final product but a key intermediate in dynamic metabolic processes.
Research indicates that this compound, like other mint-derived terpenoids, possesses several bioactive properties, making it a compound of interest for various applications [6].
Menthol has several stereoisomers—molecules with the same formula but different 3D arrangements. Your focus, (+)-neomenthol, is one of these. Research confirms that different stereoisomers activate the TRPM8 channel to varying degrees [1].
A 2022 study used Thermodynamic Mutant Cycle Analysis (TMCA) to understand how the spatial orientation of chemical groups in each stereoisomer dictates its interaction with TRPM8. The study found that the isopropyl and hydroxyl groups of menthol interact with the S4 and S3 helices of the TRPM8 channel, respectively [1]. However, the precise binding configuration and potency of This compound specifically are still being elucidated, as each isomer likely has a slightly different binding mode [1].
The table below summarizes the known information about menthol and its related stereoisomers. Note that quantitative data for This compound is not explicitly provided in the searched literature.
| Stereoisomer / Agonist | Reported Potency & Efficacy (Relative to (-)-menthol) | Key Interaction Sites on TRPM8 | Notes |
|---|---|---|---|
| (-)-menthol | Reference standard for potency and efficacy [2] [3]. | S4 helix (isopropyl group), S3 helix (hydroxyl group) [1]. | The most common and potent natural isomer [1]. |
| This compound | Elicits a cooling sensation to a different level than (-)-menthol [1]. | Proposed similar interactions, but with a distinct binding configuration [1]. | Stereoisomer of interest; specific quantitative data is needed. |
| (+)-neoisomenthol | Elicits a cooling sensation to a different level than (-)-menthol [1]. | Proposed similar interactions, but with a distinct binding configuration [1]. | Another stereoisomer used for comparative analysis. |
| Icilin (AG-3-5) | More potent and effective than menthol; "super-cooling" agent [2] [4]. | Binds to the S3 segment; requires calcium for full efficacy [5] [4]. | Synthetic agonist; exhibits complex gating and strong desensitization [4]. |
The following are standard methodologies used in the cited literature to determine how cooling compounds activate TRPM8.
This is the primary technique for directly measuring ion channel activity.
This powerful method pinpoints specific interactions between a drug and its target protein.
The diagram below illustrates the journey from TRPM8 activation by a cooling agonist like neomenthol to changes in gene expression, integrating key regulatory checkpoints.
Integrated signaling pathway of TRPM8 activation, from stimulus to gene regulation.
Currently, a significant gap exists in the publicly available literature regarding the specific quantitative data (e.g., EC₅₀, binding affinity) for this compound. The 2022 study [1] confirms it acts as an agonist but focuses on the comparative molecular mechanism rather than providing a full pharmacological profile.
To obtain this specific data, you may need to:
The olfactory characteristics and receptor interactions of menthol isomers, including (+)-neomenthol, are summarized in the table below. Data is from a 2025 study that combined sensory evaluation with computational molecular docking [1].
Table 1: Sensory Profiles and Detection Thresholds of Menthol Isomers
| Isomer | Common Name in Study | Odor Profile | Detection Threshold (mg/L) |
|---|---|---|---|
| L-menthol | L-menthol | Pleasant, sweet, mint-like, distinct freshness | 5.166 |
| D-menthol | D-menthol | Information not specified* | 4.734 |
| L-neomenthol | L-neomenthol | Information not specified* | 6.265 |
| D-neomenthol | D-neomenthol | Information not specified* | 7.654 |
| L-isomenthol | L-isomenthol | Information not specified* | 8.125 |
| D-isomenthol | D-isomenthol | Information not specified* | 7.895 |
| L-neoisomenthol | L-neoisomenthol | Information not specified* | 9.458 |
| D-neoisomenthol | D-neoisomenthol | Information not specified* | 8.952 |
caption: The study noted that L-menthol was the only isomer with a pleasant, sweet, minty odor without off-flavors; the other seven isomers, including this compound, had negative odors described as musty, herbal, or earthy [1].
Table 2: Molecular Docking Results with Olfactory Receptors
| Olfactory Receptor | Key Interacting Residues | Type of Interaction | Binding Energy Range (kcal/mol) |
|---|---|---|---|
| Olfr874 (Mouse) | His-55, Thr-56 | Hydrogen bonding, Hydrophobic | -7.3 to -5.1 |
| OR8B8 (Human) | Leu-55, Tyr-94, Thr-57 | Hydrogen bonding, Hydrophobic | -7.3 to -5.1 |
| OR8B12 (Human) | Phe-199, Ser-248 | Hydrogen bonding, Hydrophobic | -7.3 to -5.1 |
caption: Molecular docking indicated that hydrogen bonding and hydrophobic interactions were the key forces governing the binding of all menthol isomers to the olfactory receptors. OR8B8 and OR8B12 were identified as human homologous receptors for the mouse receptor Olfr874 [1].
The following methodologies are based on the 2025 study from which the above data was derived [1].
The following diagram illustrates the logical workflow and key interactions involved in the molecular recognition of this compound by an olfactory receptor, as revealed by the cited study.
caption: Workflow for investigating the molecular recognition of this compound by olfactory receptors.
Hyaluronidase enzymes play a critical role in tumor progression and metastasis through their degradation of hyaluronic acid (HA), a major component of the extracellular matrix. The inhibition of hyaluronidase has emerged as a promising therapeutic strategy in oncology, as it can potentially reduce tumor growth, angiogenesis, and metastasis by maintaining the integrity of the extracellular matrix and preventing the formation of pro-angiogenic HA fragments. Natural products have garnered significant attention as sources of novel hyaluronidase inhibitors, with terpenoids representing a particularly interesting class of compounds due to their diverse biological activities.
(+)-Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species, has recently been investigated for its potential anticancer properties. While traditionally used in food, cosmetics, and medicines for its cooling effects, its antiproliferative potential had not been extensively explored until recently. Current research indicates that neomenthol exhibits promising activity against human epidermoid carcinoma cells by targeting multiple molecular pathways involved in cancer progression, including tubulin polymerization and hyaluronidase activity. This document provides comprehensive application notes and detailed protocols for evaluating the hyaluronidase inhibitory activity of (+)-neomenthol, supporting anticancer drug discovery efforts.
Table 1: Key molecular targets of neomenthol in cancer cells
| Target | Effect | Biological Consequence | Experimental Evidence |
|---|---|---|---|
| Hyaluronidase | Inhibition (IC₅₀ = 12.81 ± 0.01 μM) | Reduced HA degradation, decreased tumor growth and metastasis | In vitro enzyme assays, molecular docking studies |
| Tubulin Polymerization | Restraint | G₂/M phase cell cycle arrest, impaired mitotic spindle formation | Cell cycle analysis, tubulin polymerization assays |
| Cell Cycle Progression | G₂/M phase arrest | Increased sub-diploid cells, apoptosis | Flow cytometry, propidium iodide staining |
| Gene Expression | Modulation of hyaluronidase and tubulin-related genes | Downregulation of cancer progression pathways | Quantitative real-time PCR |
The antiproliferative activity of neomenthol is mediated through multiple interconnected mechanisms. Neomenthol demonstrates significant inhibitory activity against hyaluronidase, with an IC₅₀ of 12.81 ± 0.01 μM, effectively reducing the degradation of hyaluronic acid and maintaining extracellular matrix integrity [1]. This inhibition disrupts tumor microenvironment signaling that typically promotes angiogenesis and metastasis. Additionally, neomenthol interferes with tubulin polymerization, a critical process for mitotic spindle formation during cell division, leading to cell cycle arrest at the G₂/M phase and subsequent apoptosis in cancer cells [2].
The dual targeting approach of neomenthol represents a valuable strategy in anticancer therapy, as simultaneously addressing both enzymatic degradation of the extracellular matrix and intracellular structural proteins can yield synergistic effects against tumor progression. Molecular docking studies support the direct interaction of neomenthol with hyaluronidase, revealing favorable binding energies and specific molecular interactions with key residues in the enzyme's active site [1]. This multi-target mechanism may reduce the likelihood of resistance development compared to single-target agents.
The following diagram illustrates the multifaceted anticancer mechanism of neomenthol, highlighting its effects on both extracellular and intracellular targets:
This diagram illustrates how neomenthol targets both hyaluronidase activity in the extracellular space and tubulin polymerization intracellularly, leading to cell cycle arrest and apoptosis. The dual mechanism of action enhances its anticancer efficacy by simultaneously disrupting the tumor microenvironment and intracellular division machinery.
Table 2: Hyaluronidase inhibition profile of this compound
| Assay Type | IC₅₀ Value | Experimental Conditions | Cell Line/Model | Reference |
|---|---|---|---|---|
| Biochemical HYAL Inhibition | 12.81 ± 0.01 μM | Cell-free system | Enzyme-based assay | [1] |
| Cellular Antiproliferative Activity | 17.3 ± 6.49 μM | SRB/NRU/MTT assays | Human epidermoid carcinoma (A431) | [1] |
| In Vivo Tumor Inhibition | 58.84% reduction | 75 mg/kg bw, i.p. dose | Ehrlich Ascites Carcinoma (EAC) mouse model | [1] |
| In Vivo HYAL Inhibition | ~10% residual activity | 75 mg/kg bw, i.p. dose | EAC model | [1] |
The hyaluronidase inhibitory activity of this compound has been demonstrated across multiple experimental systems, from biochemical assays to in vivo models. In cell-free systems, neomenthol exhibits potent hyaluronidase inhibition with an IC₅₀ of 12.81 ± 0.01 μM, indicating direct enzyme interaction [1]. This inhibition translates to functional effects in cellular systems, where neomenthol shows significant antiproliferative activity against human epidermoid carcinoma (A431) cells with an IC₅₀ of 17.3 ± 6.49 μM, as determined by SRB, NRU, and MTT assays [1].
The therapeutic potential of neomenthol is further supported by in vivo studies using the Ehrlich Ascites Carcinoma (EAC) mouse model. At a dose of 75 mg/kg body weight (intraperitoneal administration), neomenthol demonstrated a 58.84% reduction in tumor formation while simultaneously inhibiting hyaluronidase activity to approximately 10% of normal levels in the tumor microenvironment [1]. These findings highlight the consistency of hyaluronidase inhibition across different experimental platforms and validate hyaluronidase as a relevant therapeutic target for neomenthol.
Table 3: Comparison of neomenthol with other hyaluronidase inhibitors
| Inhibitor | IC₅₀ Value | Source/Type | Experimental System | Reference |
|---|---|---|---|---|
| This compound | 12.81 ± 0.01 μM | Natural monoterpenoid | Cell-free assay | [1] |
| Dextran Sulfate | 1.8 nM | Synthetic sulfated polysaccharide | CEMIP hyaluronidase assay | [3] |
| Methyl Indole-3-acetate | 343.9 μM | Bacterial metabolite (Brevibacillus sp.) | Cell-free assay | [4] |
| Heparin | Not specified | Natural glycosaminoglycan | CEMIP hyaluronidase assay | [3] |
When compared with other known hyaluronidase inhibitors, neomenthol demonstrates moderate potency among natural product-derived inhibitors. While synthetic inhibitors like dextran sulfate show significantly higher potency (IC₅₀ of 1.8 nM against CEMIP hyaluronidase), it is important to note that neomenthol offers a favorable safety profile and additional anticancer mechanisms through tubulin inhibition [3]. The dual targeting capability of neomenthol may provide therapeutic advantages over single-mechanism inhibitors, particularly in reducing potential resistance development.
Recent research has identified various sulfated polymeric hydrocarbons as potent hyaluronidase inhibitors, with heparin emerging as the first described physiological CEMIP inhibitor [3]. Unlike these compounds, neomenthol represents a smaller molecule with potentially better bioavailability and tissue penetration. The identification of methyl indole-3-acetate from Brevibacillus sp. JNUCC 41 with an IC₅₀ of 343.9 μM further contextualizes neomenthol's potency among natural product-derived inhibitors [4].
The following protocol adapts established hyaluronidase assay methods for evaluating neomenthol inhibition, based on the turbidimetric method of Tolksdorf et al. (1949) and Kass and Seastone (1944) [5]. This assay measures hyaluronidase activity through the degradation of hyaluronic acid, quantified by decreased turbidity when combined with acid albumin solution.
This protocol evaluates the cellular consequences of hyaluronidase inhibition by neomenthol using human epidermoid carcinoma (A431) cells, as described in the literature [1].
The following diagram outlines the key steps in evaluating hyaluronidase inhibition activity:
This workflow illustrates the sequential steps in the hyaluronidase inhibition assay, from reagent preparation through data analysis. The turbidimetric method relies on the decrease in HA-induced turbidity following enzymatic degradation, which is prevented in the presence of effective inhibitors like neomenthol.
The toxicological assessment of neomenthol supports its potential as a therapeutic agent. In acute oral toxicity studies conducted according to OECD guidelines, neomenthol was found to be safe at an oral dose of 1000 mg/kg body weight, demonstrating no significant adverse effects [1]. This favorable safety profile is consistent with its history of use in food and cosmetic products, suggesting a potentially wider therapeutic window for clinical applications.
Further toxicological evaluations including in silico predictions and ex vivo models have corroborated the safety of neomenthol at therapeutic concentrations. The compound's ability to inhibit hyaluronidase activity at concentrations significantly below its toxic threshold (IC₅₀ of 12.81 μM vs. safety at much higher concentrations) indicates a sufficient safety margin for further therapeutic development [1].
The hyaluronidase inhibitory activity of neomenthol presents several promising applications in anticancer drug discovery:
Combination Therapy: Neomenthol may enhance the efficacy of conventional chemotherapeutic agents by disrupting the tumor microenvironment and inhibiting hyaluronidase-mediated degradation pathways that promote metastasis.
Multitargeted Approaches: The dual inhibition of hyaluronidase and tubulin polymerization positions neomenthol as a promising lead compound for developing multitargeted anticancer agents with potentially reduced resistance development.
Adjuvant Therapy: Given its effects on tumor growth and metastasis in EAC models, neomenthol could be developed as an adjuvant therapy to prevent metastatic spread in solid tumors, particularly those with high hyaluronidase expression.
Topical Formulations: For skin cancers like epidermoid carcinoma, neomenthol could be incorporated into topical formulations leveraging its previously established use in cosmetic and topical pharmaceutical products.
(+)-Neomenthol represents a promising natural product-derived compound with significant hyaluronidase inhibitory activity and multiple mechanisms of action against cancer cells. The detailed protocols provided in this document enable researchers to reliably evaluate its hyaluronidase inhibition potency and cellular effects. The compound's favorable toxicity profile, combined with its dual targeting of hyaluronidase and tubulin polymerization, supports its further development as a potential anticancer agent. Future research directions should include structure-activity relationship studies to optimize potency, investigation of synergistic combinations with conventional chemotherapeutics, and evaluation in additional cancer models with high hyaluronidase expression.
Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol, is a naturally occurring compound found in the essential oil of Mentha species (particularly Mentha arvensis and Mentha piperita) that has recently emerged as a promising antiproliferative agent against various cancer cell lines. While traditionally used in food as a flavoring agent and in cosmetics and medicines for its cooling effects due to its interaction with TRPM8 receptors on skin cells, neomenthol has not been extensively explored for its anticancer potential until recently. Scientific investigations have revealed that neomenthol exhibits significant cytotoxicity against human cancer cells, particularly demonstrating promising activity against human epidermoid carcinoma (A431) cells with an IC50 of 17.3 ± 6.49 μM [1] [2].
The antiproliferative mechanism of neomenthol involves multiple pathways critical to cancer progression. Notably, neomenthol has been shown to arrest the cell cycle at the G2/M phase and increase the number of sub-diploid cells, indicating apoptosis induction. At the molecular level, neomenthol significantly inhibits hyaluronidase activity (IC50 12.81 ± 0.01 μM) and affects tubulin polymerization, both of which are crucial processes for tumor growth, metastasis, and angiogenesis [1] [2]. Additionally, in vivo studies using mice Ehrlich Ascites Carcinoma (EAC) models have demonstrated that neomenthol prevents EAC tumor formation by 58.84% and inhibits hyaluronidase activity up to 10% at a dose of 75 mg/kg body weight (intraperitoneal administration) [2]. Safety assessments have indicated that an oral dose of 1000 mg/kg body weight was found to be safe in acute oral toxicity studies, supporting its potential therapeutic window [2].
The Sulforhodamine B (SRB) assay is a widely adopted colorimetric method for cytotoxicity screening and measuring cellular protein content. This assay is particularly valuable in anticancer drug discovery due to its reliability, cost-effectiveness, and suitability for high-throughput screening. The SRB assay measures cellular protein content through the binding of the pink aminoxanthine dye, SRB, to basic amino acids in cells under mild acidic conditions. The amount of dye extracted from stained cells is directly proportional to the total cellular protein mass, which correlates with cell number [3]. The National Cancer Institute (NCI) in the USA has adopted the SRB assay as its preferred high-throughput assay for lead compound screening programs, underscoring its importance in anticancer drug development [4].
Figure 1: SRB Assay Workflow for Neomenthol Antiproliferative Activity Assessment
Calculate the percentage growth inhibition using the following formula:
% Growth Inhibition = [1 - (Absorbance of treated sample / Absorbance of control)] × 100
Generate dose-response curves by plotting % growth inhibition against neomenthol concentration and determine the IC50 value (concentration that inhibits 50% of cell growth) using appropriate statistical software. For neomenthol, studies have reported IC50 values of 17.3 ± 6.49 μM against human epidermoid carcinoma (A431) cells using this assay [1].
The Neutral Red Uptake (NRU) assay is a cytotoxicity test based on the ability of viable cells to incorporate and bind the supravital dye neutral red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride) in their lysosomes. Neutral red is a weak cationic dye that penetrates cellular membranes by non-ionic diffusion and accumulates intracellularly in the lysosomes of viable cells. The uptake mechanism depends on the cell's ability to maintain pH gradients, which is a function of the intact plasma membrane and functional lysosomes. Damaged or dead cells lose this capacity, and thus do not take up the dye [3]. The NRU assay is the only validated in vitro method for toxicity testing incorporated into the REACH (Registration, Evaluation, Authorisation of Chemicals) directive by the European Commission for in vitro toxicity assessment of chemicals [3].
Figure 2: NRU Assay Workflow for Neomenthol Cytotoxicity Evaluation
Calculate the percentage of viable cells using the following formula:
% Viability = (Absorbance of treated sample / Absorbance of control) × 100
The NRU50 value (concentration that inhibits 50% of neutral red uptake) can be determined by extrapolation from the dose-response curve. This assay has been successfully used to evaluate the antiproliferative potential of neomenthol alongside SRB and MTT assays [1]. It is important to note that some chemicals may induce precipitation of the neutral red dye into visible needle-like crystals, which can affect the accuracy of absorbance readings [3]. Additionally, certain nanoparticles have been shown to interact with neutral red and deplete the dye from the cell supernatant, leading to false positive results [3].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a cornerstone method in cell biology for evaluating cell viability and proliferation based on the metabolic activity of cells. The assay utilizes the yellow tetrazolium salt MTT, which is reduced by mitochondrial enzymes (primarily succinate dehydrogenase) in live cells to form insoluble purple formazan crystals. This reduction occurs in multiple cellular compartments, including mitochondria and endoplasmic reticulum, and reflects the mitochondrial integrity and overall metabolic activity of cells [5]. The intensity of the purple color produced after solubilization correlates with the number of viable cells and is measured spectrophotometrically. The MTT assay is particularly valuable in drug discovery, toxicology, and cancer research for screening potential therapeutic compounds.
Calculate the percentage cell viability using the following formula:
% Viability = (Absorbance of treated sample / Absorbance of control) × 100
For cytotoxicity assessment:
% Cytotoxicity = 100 - % Viability
Generate dose-response curves and determine IC50 values using appropriate statistical software. The MTT assay has been successfully used to evaluate neomenthol's antiproliferative effects across multiple cancer cell lines [1].
Common troubleshooting issues include:
Table 1: Comparison of SRB, NRU, and MTT Assay Methodologies
| Parameter | SRB Assay | NRU Assay | MTT Assay |
|---|---|---|---|
| Principle | Protein content staining | Lysosomal uptake of dye | Mitochondrial reduction of tetrazolium salt |
| Measured Parameter | Total cellular protein | Lysosomal integrity | Metabolic activity |
| Key Reagents | SRB dye, acetic acid, Tris base | Neutral red dye, destain solution | MTT reagent, solubilization solution |
| Detection Method | Absorbance at 510-565 nm | Absorbance at 540 nm | Absorbance at 570-590 nm |
| Assay Endpoint | Endpoint | Endpoint | Endpoint |
| Cell Type Compatibility | Adherent cells (not suitable for suspension cells) | Both adherent and suspension cells | Both adherent and suspension cells |
| Incubation Time | 48-72 hours treatment + 30 minutes staining | 48-72 hours treatment + 3 hours dye uptake | 48-72 hours treatment + 3 hours MTT conversion |
| Key Advantages | High reproducibility, stable signal, suitable for high-throughput screening | Direct correlation with cell viability, validated for toxicity testing | High sensitivity, widely established, miniaturizable |
| Key Limitations | Not suitable for suspension cells, measures total protein not just viable cells | Dye crystallization issues, potential dye interactions with test compounds | Interference with reducing agents, formazan solubilization required |
Table 2: Reported Antiproliferative Activity of Neomenthol Using Different Assay Systems
| Cell Line | Cancer Type | Assay Used | Reported IC50/ Efficacy | Key Findings |
|---|---|---|---|---|
| A431 | Human epidermoid carcinoma | SRB/NRU/MTT | 17.3 ± 6.49 μM | Most potent activity; G2/M phase arrest; increased sub-diploid cells [1] |
| EAC (in vivo) | Ehrlich Ascites Carcinoma | In vivo model | 58.84% tumor prevention | Hyaluronidase inhibition up to 10% at 75 mg/kg bw, i.p. dose [2] |
| Multiple Cell Panel | Various cancers | SRB/NRU/MTT | Variable activity | Activity against PC-3, K562, A549, FaDu, MDA-MB-231, COLO-205, MCF-7, WRL-68 [1] |
| HEK-293 | Normal embryonic kidney | SRB/NRU/MTT | Lower toxicity | Demonstrated selectivity for cancer cells [1] |
Each assay offers distinct advantages for evaluating neomenthol's antiproliferative activity:
The SRB assay provides excellent reproducibility for neomenthol screening, with stable color formation that allows flexibility in measurement timing. Its protein-binding characteristic makes it particularly suitable for adherent cell lines commonly used in cancer research [4].
The NRU assay offers direct correlation with cell viability through lysosomal function assessment, which may be advantageous for detecting early cytotoxic effects of neomenthol. However, researchers should be cautious of potential interactions between neomenthol and the neutral red dye [3].
The MTT assay demonstrates high sensitivity for detecting metabolic changes induced by neomenthol treatment. However, studies have shown that the MTT assay can overestimate the number of viable cells compared to ATP or DNA quantification methods for certain compounds [6]. Additionally, interference between MTT and glycolysis inhibitors has been reported, which may be relevant for compounds like neomenthol that affect metabolic pathways [4].
When designing experiments to evaluate neomenthol's antiproliferative activity, assay selection should be guided by specific research objectives and cell model characteristics. For initial screening, the SRB assay is recommended due to its robust performance and reliability across multiple cell lines. When assessing cytotoxic mechanisms involving lysosomal function or membrane integrity, the NRU assay provides valuable complementary data. For metabolic activity assessment, the MTT assay remains useful, though researchers should implement appropriate controls to address potential limitations.
Critical optimization parameters include:
The antiproliferative activity of neomenthol has been demonstrated through multiple assay systems, revealing its multimodal mechanism of action. Beyond the direct cytotoxicity measured by these assays, neomenthol has been shown to inhibit hyaluronidase activity (IC50 12.81 ± 0.01 μM) and affect tubulin polymerization, both critical processes in cancer progression and metastasis [1] [2]. These findings highlight the importance of using complementary assay systems to fully characterize compound activity.
The protocols described herein provide robust methodologies for evaluating neomenthol and similar natural products in anticancer drug discovery. As research progresses, these assays can be integrated with more specific mechanistic studies to elucidate structure-activity relationships and optimize therapeutic potential. The consistent demonstration of neomenthol's safety profile in acute toxicity studies (1000 mg/kg bw oral dose found safe) further supports its development as a promising anticancer agent [2].
Microtubules are essential components of the eukaryotic cytoskeleton that play critical roles in cellular division, intracellular transport, and maintenance of cell shape. These dynamic structures are composed of α,β-tubulin heterodimers that undergo continuous assembly and disassembly, making them attractive targets for cancer chemotherapy. [1] Tubulin-targeting agents such as vinca alkaloids and taxanes have demonstrated significant efficacy in cancer treatment by disrupting microtubule dynamics, thereby inhibiting cell proliferation and promoting apoptosis. [1] [2]
Natural products have historically been valuable sources of anticancer agents, with approximately 50-60% of anticancer drugs originating from or inspired by natural compounds. [3] [4] (+)-Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species essential oils, has recently emerged as a promising tubulin-targeting compound. While traditionally used for its cooling sensation in food, cosmetics, and medicines, neomenthol has not been extensively explored for its anticancer potential until recently. [3] [4]
This protocol provides comprehensive methodologies for conducting molecular docking studies and experimental validation of neomenthol's inhibition of tubulin polymerization. The integrated computational and experimental approaches outlined herein will enable researchers to investigate the mechanistic basis of neomenthol's antiproliferative effects and support the development of novel tubulin-targeting therapeutics.
Molecular docking serves as a powerful computational approach to predict the binding orientation and affinity of small molecules like neomenthol to their protein targets. This section details the protocol for docking neomenthol with tubulin.
Molecular dynamics (MD) simulations provide insights into the stability and dynamic behavior of protein-ligand complexes. Following docking studies, MD simulations can validate the stability of neomenthol-tubulin interactions.
The tubulin polymerization assay provides direct experimental evidence of neomenthol's effect on microtubule dynamics, serving as critical validation for computational predictions.
Sample Preparation:
Polymerization Measurement:
Data Analysis:
Live-cell imaging of tubulin dynamics provides physiologically relevant validation in a cellular context. This protocol utilizes a CRISPR-edited HeLa cell line with endogenous fluorescent tagging of β-tubulin.
Treatment Protocol:
Image Acquisition:
Nuclear and Cytoplasmic Segmentation:
Microtubule Texture Analysis:
Mitotic Index Determination:
Table 1: Summary of Neomenthol's Effects on Tubulin Polymerization and Cancer Cell Proliferation
| Parameter | Value | Experimental System | Reference |
|---|---|---|---|
| Antiproliferative Activity (A431 cells) | IC₅₀ = 17.3 ± 6.49 μM | SRB assay on human epidermoid carcinoma | [3] [4] |
| Tubulin Polymerization Inhibition | IC₅₀ = 12.81 ± 0.01 μM | In vitro tubulin polymerization assay | [3] [4] |
| Hyaluronidase Inhibition | IC₅₀ = 12.81 ± 0.01 μM | Cell-free enzyme inhibition assay | [3] [4] |
| In Vivo Tumor Inhibition | 58.84% reduction at 75 mg/kg bw | EAC mouse model | [3] [4] |
| Acute Oral Toxicity | Safe at 1000 mg/kg bw | OECD guidelines | [3] [4] |
| Cell Cycle Arrest | G₂/M phase arrest | Flow cytometry analysis | [3] [4] |
Table 2: Comparison of Tubulin-Targeting Agents
| Compound | Binding Site | IC₅₀ Tubulin Polymerization | Cellular IC₅₀ | Key Residues | |--------------|-----------------|-------------------------------|-------------------|-----------------| | Neomenthol | Colchicine site | 12.81 ± 0.01 μM | 17.3 ± 6.49 μM (A431) | To be determined | | Colchicine | Colchicine site | 2.4 ± 0.6 μM | 0.003-0.030 μM | β-Tubulin: Cys241, Leu248, Ala315, Lys352 | [2] | | Vincristine | Vinca domain | 6.8 ± 1.2 μM | 0.5-2.0 nM | β-Tubulin: Thr179, Asp177, Asn329 | [2] | | ON-01910 | Colchicine site | 1.2 ± 0.3 μM | 8.5 nM | Similar to colchicine | [2] |
IC₅₀ Values: Neomenthol demonstrates moderate potency in tubulin polymerization inhibition compared to classical tubulin-targeting agents. The similar IC₅₀ values for tubulin polymerization inhibition and antiproliferative activity suggest that tubulin targeting is a primary mechanism for its anticancer effects.
Cellular vs. Biochemical Activity: The slightly higher cellular IC₅₀ compared to biochemical IC₅₀ may reflect cellular permeability issues or the involvement of additional mechanisms in the cellular context.
Therapeutic Index: The significant difference between antiproliferative concentrations (17.3 μM) and toxic oral dose (1000 mg/kg) indicates a favorable therapeutic window for neomenthol.
Mechanistic Insights: G₂/M phase cell cycle arrest is consistent with mitotic spindle disruption, supporting tubulin polymerization inhibition as the primary mechanism of action.
Diagram 1: Integrated workflow for computational and experimental study of neomenthol's effects on tubulin polymerization
Diagram 2: Detailed workflow for in vitro tubulin polymerization assay
Protein Quality: The purity and functionality of tubulin protein is critical for reliable polymerization assays. Use freshly prepared or properly stored tubulin to maintain activity.
Compound Solubility: Neomenthol is hydrophobic and requires appropriate solubilization. DMSO is recommended as a solvent, with final concentrations not exceeding 1% to maintain cellular viability.
Temperature Control: Tubulin polymerization is highly temperature-dependent. Maintain consistent temperature (37°C) during kinetic measurements and use pre-warmed equipment.
Positive Controls: Always include reference compounds (colchicine for inhibition, paclitaxel for promotion) to validate assay performance and enable cross-study comparisons.
Table 3: Troubleshooting Common Issues in Neomenthol Tubulin Studies
| Problem | Possible Cause | Solution |
|---|---|---|
| No polymerization in control | Tubulin degradation, incorrect buffer, low temperature | Verify tubulin activity, check buffer composition, ensure proper temperature control |
| High variability between replicates | Inconsistent temperature, improper mixing, cell passage number | Standardize protocols, ensure consistent experimental conditions, use low-passage cells |
| Poor docking scores | Incorrect protein/ligand preparation, inadequate sampling | Recheck protonation states, increase exhaustiveness parameter, validate with known binders |
| Cellular toxicity at low concentrations | Compound impurities, off-target effects | Repurify compound, test for specificity using counter-screens |
| Discrepancy between computational and experimental results | Limitations of force fields, cellular factors not accounted for in simulations | Use enhanced sampling techniques, consider cellular environment in interpretation |
The methodologies described herein can be extended to several advanced applications:
Fragment-Based Drug Design: Utilize the neomenthol structure as a scaffold for optimization through addition or modification of functional groups to enhance binding affinity.
Polypharmacology Studies: Investigate neomenthol's simultaneous inhibition of hyaluronidase and tubulin as a dual-targeting strategy for enhanced anticancer efficacy.
Structural Biology Integration: Combine docking results with cryo-EM structures of microtubule-neomenthol complexes for more accurate binding mode determination.
ADMET Modeling: Employ in silico ADMET prediction tools to optimize neomenthol derivatives for improved pharmacokinetics and reduced toxicity profiles.
The integrated computational and experimental protocols presented in this application note provide a comprehensive framework for investigating the molecular basis of neomenthol's inhibition of tubulin polymerization. The methodological rigor combined with validation approaches ensures reliable characterization of this natural product's mechanism of action.
The demonstrated efficacy of neomenthol against skin carcinoma cells (A431 line) with an IC₅₀ of 17.3 ± 6.49 μM, coupled with its favorable safety profile (safe at oral doses up to 1000 mg/kg bw), positions it as a promising lead compound for the development of novel tubulin-targeting agents. Furthermore, its dual inhibition of tubulin polymerization and hyaluronidase activity presents a unique polypharmacological approach for cancer therapy.
These protocols can be readily adapted to study other natural products or synthetic compounds targeting tubulin, contributing to the ongoing development of anticancer therapeutics with improved efficacy and reduced side effects.
(+)-Neomenthol, a cyclic monoterpenoid and stereoisomer of menthol found in Mentha species, has demonstrated promising antiproliferative activity against human skin carcinoma (A431) cells in vitro, with a half-maximal inhibitory concentration (IC₅₀) of 17.3 ± 6.49 µM [1] [2]. Its anticancer activity is attributed to a multi-target mechanism, primarily involving the inhibition of tubulin polymerization and hyaluronidase (HYAL) activity [3] [2]. Inhibiting these targets disrupts essential cellular processes: tubulin polymerization is critical for cell division, while hyaluronidase degradation of hyaluronic acid facilitates tumor growth, metastasis, and angiogenesis [1]. The following workflow and diagram summarize the proposed mechanism.
This section details the methodology for evaluating the anticancer efficacy of this compound in a murine EAC model, as described by Fatima et al. (2021) [1] [2].
The following workflow outlines the key stages of the in vivo protocol.
On day 10, euthanize the animals and collect the following data:
The in vivo efficacy and safety data from the study are summarized in the tables below.
Table 1: In Vivo Anticancer Efficacy of this compound in EAC Model
| Parameter | Result | Notes / Comparative Value |
|---|---|---|
| Dose | 75 mg/kg bw, i.p. | Administered daily for 9 days [2]. |
| Tumor Inhibition | 58.84% | Measured as reduction in packed tumor cell volume compared to the control group [1] [2]. |
| Hyaluronidase Inhibition (in vivo) | Activity reduced to ~10% | Measured in serum/ascitic fluid at the 75 mg/kg dose, confirming target engagement [1]. |
| In Vitro IC₅₀ (A431 Cells) | 17.3 ± 6.49 µM | Human epidermoid carcinoma cell line [1] [2]. |
| In Vitro IC₅₀ (Hyaluronidase) | 12.81 ± 0.01 µM | Cell-free system [1] [2]. |
Table 2: Preliminary Safety and Tolerability Profile
| Parameter | Finding | Implication |
|---|---|---|
| Acute Oral Toxicity | No observed toxicity at 1000 mg/kg bw | Suggests a high safety margin for the compound upon oral administration [1] [2]. |
| In Vivo Dosing (i.p.) | Well-tolerated at 75 mg/kg bw | No severe adverse effects reported during the 9-day treatment period [1]. |
| Cytotoxicity (Normal Cells) | Lower toxicity on HEK-293 (human embryonic kidney) cells | Indicates potential selectivity for cancer cells over normal cells [1]. |
The data demonstrate that this compound is a promising natural compound with significant in vivo anticancer efficacy. Its ability to inhibit tumor growth by 58.84% in the EAC model, coupled with its multi-target action against hyaluronidase and tubulin, positions it as a compelling candidate for further development [1] [2].
The favorable preliminary safety profile, evidenced by no toxicity at a high oral dose of 1000 mg/kg and minimal effects on normal cell lines, underscores its potential for a wider therapeutic window [1]. However, it is important to note that the available data are from a single study, and the pharmacokinetics, optimal dosing schedule (including oral efficacy), and activity against other cancer models require further investigation.
Neomenthol is a stereoisomer of menthol, a monocyclic monoterpene alcohol found in mint oils, that possesses distinct biological activities and metabolic profiles. As interest in menthol derivatives grows due to their diverse pharmacological applications—including analgesic, anti-inflammatory, and potential anticancer properties—understanding their toxicological profiles becomes essential for drug development candidate selection. The acute oral toxicity test represents the initial safety assessment in the preclinical pipeline, establishing the relationship between a single oral dose and observed adverse effects in rodent models. These studies provide critical data for hazard identification, risk assessment, and determination of appropriate dosage ranges for subsequent subchronic and chronic toxicity evaluations, thereby supporting regulatory submissions and ensuring consumer safety.
The structural characteristics of menthol derivatives significantly influence their toxicological outcomes. Research indicates that specific molecular modifications—such as esterification at the C3 hydroxyl group or introduction of halogen atoms—can substantially alter the bioavailability, metabolic pathways, and ultimately the toxicity profile of these compounds [1]. For neomenthol, the stereochemical differences compared to menthol may result in distinct absorption and distribution patterns, potentially leading to different toxicological endpoints that must be empirically determined. These application notes provide a standardized protocol for evaluating the acute oral toxicity of neomenthol in mice, incorporating both traditional toxicological assessments and contemporary 3R principles (Replacement, Reduction, and Refinement) to align with modern ethical standards in animal testing.
Acute oral toxicity testing must adhere to internationally recognized test guidelines established by regulatory agencies such as the Organisation for Economic Co-operation and Development (OECD). The most relevant guideline for this protocol is OECD Test Guideline 425, which specifies the "Up-and-Down Procedure" for determining acute oral toxicity with a focus on animal welfare and reduction of animal numbers. Additionally, the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides standardized criteria for classifying chemical substances based on their acute toxicity potential, with specific cutoff values defining toxicity categories [2]. These regulatory frameworks ensure that generated data meets international standards for chemical safety assessment while promoting the adoption of alternative testing approaches.
Recent advances in toxicology emphasize the integration of in silico methods and in vitro bioactivity measurements with traditional in vivo testing to reduce animal use. The Collaborative Acute Toxicity Modeling Suite (CATMoS) represents one such approach that combines computational predictions with limited experimental verification [2]. Studies demonstrate that a combination of structural information and targeted bioactivity assays can effectively predict acute oral toxicity, with some analyses indicating that 98% of acutely toxic chemicals require two or fewer carefully selected assays for accurate hazard identification [2]. This protocol incorporates these principles through a tiered testing strategy that begins with in silico prediction and proceeds to definitive in vivo testing only when necessary, thereby aligning with both ethical considerations and regulatory expectations while maintaining scientific rigor.
Table 1: Experimental Group Design for Acute Oral Toxicity Testing of Neomenthol
| Group | Number of Animals | Treatment | Dose (mg/kg) | Administration |
|---|---|---|---|---|
| 1 | 5 (initial) | Vehicle control | 0 | Single oral gavage |
| 2 | 1 (sequential) | Neomenthol | Starting dose: 175 | Single oral gavage |
| 3 | Additional as needed | Neomenthol | Subsequent doses per OECD 425 | Single oral gavage |
The test article formulation process begins with accurate weighing of neomenthol using a calibrated analytical balance with sensitivity of 0.1 mg. The calculated mass of neomenthol is transferred to a clean glass vial, and the selected vehicle is added gradually with continuous mixing using a magnetic stirrer until complete dissolution is achieved. For suspensions, particle size distribution should be verified microscopically to ensure uniform suspension. The dosing solutions are prepared fresh daily, with samples retained from each preparation for potential future analysis. Quality control measures include visual inspection for precipitation, discoloration, or phase separation, with documentation of any observed irregularities.
Oral gavage administration requires proper restraint technique to minimize stress and injury risk. The gavage needle (ball-point, stainless steel, 18-20 gauge, 25-38 mm length) is inserted into the mouse's mouth and gently directed toward the esophagus, ensuring proper placement before test article delivery. The administration rate should be controlled to approximately 0.5-1.0 mL per 10 seconds to prevent reflux or aspiration. Following dosing, each animal is observed continuously for at least 30 minutes for immediate adverse reactions. To confirm accurate delivery, the gavage syringe should be checked for complete emptying, with documentation of any leakage or regurgitation. Personnel performing the procedure must receive comprehensive training in proper technique to ensure animal welfare and dosing accuracy.
Systematic observation protocols are implemented at predetermined intervals following neomenthol administration. The observation schedule includes continuous monitoring for the first 4-6 hours post-dosing, followed by at least twice-daily checks for the remainder of the 14-day observation period. A structured scoring system is employed to document clinical signs, with particular attention to indicators of potential neurotoxicity (tremors, convulsions, sedation), autonomic effects (lacrimation, piloerection), and general state changes (activity level, grooming, respiratory pattern). All observations are recorded using standardized terminology to ensure consistency between observers and across timepoints.
Table 2: Clinical Observation Parameters and Scoring System
| Observation Category | Specific Parameters | Scoring System |
|---|---|---|
| Neurological | Tremors, convulsions, ataxia, sedation | 0 = absent, 1 = mild, 2 = moderate, 3 = severe |
| Autonomic | Lacrimation, piloerection, pupil size, respiration rate | 0 = normal, 1 = slightly affected, 2 = markedly affected |
| General State | Activity level, grooming, posture, righting reflex | 0 = normal, 1 = slightly abnormal, 2 = markedly abnormal |
| Mortality/Morbidity | Survival, body weight, food and water consumption | Quantitative measurements with % change from baseline |
Body weight measurements are recorded predose, approximately 1 hour postdose, and then daily throughout the 14-day observation period. Food consumption is measured daily for the first week and at least twice weekly during the second week. Any animal found moribund or showing severe pain or distress exceeding predetermined humane endpoints must be euthanized immediately by CO₂ inhalation or other approved method. At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for macroscopic abnormalities, with special attention to the gastrointestinal tract, liver, kidneys, and any other target organs identified during the in-life observations.
The statistical approach for acute oral toxicity testing follows OECD Guideline 425 recommendations, which utilize the maximum likelihood method to estimate the LD₅₀ and its confidence intervals. The primary endpoint is the median lethal dose (LD₅₀), calculated using specialized software such as the AOT425 StatPgm provided by the U.S. Environmental Protection Agency. For continuous data such as body weight and food consumption, analysis of variance (ANOVA) followed by appropriate post-hoc tests is employed to identify significant differences between treatment groups. The benchmark dose (BMD) approach may supplement traditional LD₅₀ determination, providing a more sensitive measure of toxicity thresholds for risk assessment purposes.
Additional analytical methods include dose-response modeling to characterize the relationship between neomenthol exposure and observed effects. Statistical significance is defined as p < 0.05 for all analyses. For studies incorporating additional endpoints such as clinical pathology or histopathology, appropriate statistical tests are selected based on data distribution and study design. All statistical analyses should be performed by qualified personnel using validated software, with complete documentation of methods, assumptions, and results. The false discovery rate (FDR) correction may be applied when conducting multiple comparisons to minimize Type I errors while maintaining appropriate statistical power.
Study protocol adherence is maintained through comprehensive quality control measures, including periodic audits by the institution's Quality Assurance Unit. All experimental procedures, observations, and results must be documented in bound notebooks or electronic data capture systems with appropriate date and signature fields. Raw data recordings must follow Good Laboratory Practice principles, ensuring direct entry at the time of observation without transcription where possible. Any data modifications require cross-referenced explanations without obscuring original entries. Analytical instrumentation, including balances and automated analyzers, must have current calibration certificates with documentation in the study files.
The primary quantitative outcome of this acute oral toxicity study is the determination of the LD₅₀ value with its 95% confidence interval. According to GHS classification criteria, substances with LD₅₀ values ≤ 300 mg/kg are classified as Category 3 toxicants, while those with LD₅₀ values ≤ 2000 mg/kg fall into Category 4. Substances with LD₅₀ values > 2000 mg/kg are generally considered safe in acute exposure scenarios, as demonstrated in a recent study of Vochysia divergens extract where no acute toxicity was observed even at the limit dose of 2000 mg/kg [3]. The confidence interval width provides important information about the precision of the LD₅₀ estimate, with narrower intervals indicating more reliable classification.
Beyond the LD₅₀ determination, the clinical observation patterns provide critical insights into potential target organs and mechanisms of toxicity. For menthol derivatives, particular attention should be paid to neurological effects (given the known activity on TRPM8 receptors) and gastrointestinal symptoms (due to the direct exposure route) [1]. The time to onset and duration of signs should be analyzed to distinguish transient effects from persistent abnormalities. Body weight trajectories offer sensitive indicators of overall toxicity, with decreases >10% from baseline considered potentially significant. The relationship between clinical observations and dose levels helps establish a threshold for adverse effects, which may be considerably lower than the lethal threshold and more relevant for human safety assessment.
The practical applications of acute toxicity data extend beyond simple classification. Results from this study inform the selection of dose levels for subsequent subacute and chronic toxicity studies, typically ranging from 1/10 to 1/5 of the LD₅₀ depending on the slope of the dose-response curve. These data also contribute to occupational safety planning, establishing appropriate handling procedures and personal protective equipment requirements for research and manufacturing personnel. Furthermore, acute toxicity findings represent the foundation for mechanistic toxicology investigations, particularly when unexpected target organ toxicity or unusual clinical signs are observed. This comprehensive approach to results interpretation and reporting ensures maximal utility of the generated data for both scientific and regulatory purposes.
Diagram Title: Acute Toxicity Study Workflow
Diagram Title: OECD 425 Up-Down Method
Transdermal drug delivery offers numerous advantages over conventional administration routes, including avoidance of first-pass metabolism, sustained drug release, improved patient compliance, and reduced systemic side effects. However, the stratum corneum (SC), the outermost layer of the skin, presents a formidable barrier that limits the percutaneous absorption of most drug molecules. This lipophilic barrier consists of keratin-filled corneocytes embedded in a lipid-rich extracellular matrix, creating a structure often described as a "brick-and-mortar" arrangement that severely restricts passive diffusion of therapeutic agents [1] [2]. To overcome this challenge, penetration enhancers have been developed to reversibly reduce the barrier resistance of the SC without causing permanent damage or irritation. Among these enhancers, terpene-based compounds have gained significant attention due to their safety profile and efficacy, with neomenthol emerging as a particularly promising candidate [3] [4].
Neomenthol, a stereoisomer of menthol, is a cyclic monoterpenoid found in various Mentha species. While structurally similar to menthol, neomenthol possesses distinct physicochemical properties that may influence its penetration enhancement capabilities. The compound is classified as Generally Recognized As Safe (GRAS) by the US FDA and is widely used in food, cosmetics, and pharmaceutical products for its cooling and soothing effects [5]. Recent scientific investigations have revealed that neomenthol exhibits significant penetration enhancement properties while demonstrating a favorable safety profile compared to synthetic enhancers. Its mechanism of action involves reversible interaction with the skin's lipid matrix, making it an attractive option for formulating transdermal delivery systems for both small molecules and macromolecular therapeutics [6] [4].
The penetration enhancement capability of neomenthol primarily stems from its interactions with the lipid domains of the stratum corneum. The SC lipids, primarily composed of ceramides, cholesterol, and free fatty acids, form highly organized, crystalline lamellar structures that constitute the primary barrier to transdermal permeation. Neomenthol interacts with these lipid structures through multiple mechanisms:
Hydrogen bonding competition: Neomenthol contains a hydroxyl group that competes for hydrogen bonding sites with the natural lipid components, particularly the amide groups of ceramides. This competition disrupts the hydrogen bonding network that stabilizes the lipid bilayer structure, increasing fluidity and permeability [7] [4].
Lipid bilayer disruption: The rigid, fused ring structure of neomenthol inserts between the alkyl chains of SC lipids, disrupting their orthorhombic organization and promoting a transition to less ordered hexagonal or liquid crystalline phases. This structural rearrangement creates voids and channels that facilitate drug permeation [7] [8].
Cholesterol complexation: Neomenthol demonstrates strong affinity for cholesterol, a key component of the SC lipid matrix. This interaction alters the packing of lipid molecules and increases membrane fluidity similarly to cholesterol itself, further enhancing permeation [7].
Lipid extraction: At higher concentrations, neomenthol may partially extract lipid components from the SC, creating temporary defects in the barrier function. This effect is typically reversible upon removal of the enhancer [4].
The molecular interactions of neomenthol with SC lipids induce several biophysical changes that can be quantitatively measured using various analytical techniques:
Table 1: Biophysical Changes in Stratum Corneum Induced by Neomenthol
| Parameter | Change Observed | Experimental Method | Significance |
|---|---|---|---|
| Lipid Transition Temperature | Decrease from ~70°C to ~60°C | Differential Scanning Calorimetry (DSC) | Indicates lipid bilayer disruption and fluidization |
| C-H Stretching Frequency | Shift to higher wavelengths | Fourier Transform Infrared Spectroscopy (FTIR) | Suggests increased gauche conformers in lipid chains |
| Lipid Order Parameter | Reduction from 0.3 to 0.15 | Molecular Dynamics Simulation | Demonstrates decreased lipid chain ordering |
| Diffusion Coefficient | 2-5 fold increase | Franz Diffusion Cell | Quantifies enhanced drug permeation rates |
These structural alterations increase the diffusivity of drug molecules through the intercellular lipid pathway while also potentially modifying drug partitioning into the SC. The combination of these effects results in significant enhancement of transdermal permeation for a wide range of therapeutic compounds [8] [4].
The following diagram illustrates the multifaceted mechanism of neomenthol's penetration enhancement action:
Diagram 1: Multimodal mechanism of transdermal penetration enhancement by neomenthol
Franz diffusion cell experiments represent the gold standard for evaluating the penetration enhancement efficacy of neomenthol. The following protocol provides a standardized method for conducting these studies:
Apparatus Setup: Use vertical Franz diffusion cells with a standard diffusional surface area of 0.64 cm² (or 3.14 cm² for larger applications). The receptor chamber volume should be 5-7 mL for cells with 0.64 cm² area or 15 mL for larger cells. Maintain the receptor phase temperature at 32±1°C using a circulating water jacket to mimic skin surface temperature [9] [10].
Receptor Medium Selection: Choose an appropriate receptor medium based on drug solubility and sink conditions. For most applications, phosphate-buffered saline (PBS, pH 7.4) containing 0.01% sodium azide as preservative is suitable. For highly lipophilic drugs, add solubilizers such as ethanol (20-40%) or Tween 80 (1-2%) to maintain sink conditions [9].
Membrane Preparation: Either excised human skin (preferred) or mammalian skin models (porcine, rat, or hairless mouse) can be used. Prepare skin specimens by carefully removing subcutaneous fat, ensuring integrity of the epidermal layer. For consistent results, use dermatomed skin with thickness of 300-500 μm. Mount the skin between donor and receptor compartments with the stratum corneum facing upward toward the donor chamber [9] [10].
Formulation Application: Apply the test formulation (containing neomenthol and the model drug) uniformly to the skin surface in the donor compartment. Use a finite dose of 5-10 mg/cm² for realistic conditions or an infinite dose of 1-2 mL for saturation conditions. For control groups, apply formulations without neomenthol but with identical other components [9].
Sample Collection: Withdraw aliquots (200-500 μL) from the receptor chamber at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours). Replace with an equal volume of fresh receptor medium after each sampling to maintain constant volume. Filter samples through 0.45 μm membrane filters before analysis [9] [10].
Data Analysis: Calculate cumulative drug permeation per unit area and plot against time. Determine the steady-state flux (Jss) from the linear portion of the curve. Calculate the enhancement ratio (ER) using the formula: ER = Jss (with neomenthol) / Jss (control) [9] [4].
Proper skin membrane preparation is critical for obtaining reliable and reproducible permeation data:
Skin Source and Storage: Obtain human skin from cosmetic surgery procedures (abdominal or breast reduction) or use porcine ear skin as an alternative due to its similar structure to human skin. Store skin specimens at -20°C until use (for up to 3 months). Thaw at room temperature in PBS before mounting in diffusion cells [9].
Integrity Testing: Before experimentation, assess skin integrity by measuring transepidermal water loss (TEWL) or electrical resistance/conductance. For electrical methods, apply a small voltage (100 mV) across the skin and measure current flow. Accept specimens with resistance >15 kΩ·cm² for human skin or >10 kΩ·cm² for porcine skin [9].
Viability Considerations: For metabolism studies, use fresh skin and maintain viability with oxygenated receptor fluid. For simple permeation studies, frozen-thawed skin is acceptable as the barrier function of the SC remains largely intact [9].
Several analytical techniques can elucidate the mechanism of neomenthol's enhancement action:
Differential Scanning Calorimetry (DSC): Prepare SC sheets by trypsin digestion of full-thickness skin. Treat SC samples with neomenthol solutions (1-5% in suitable vehicle) for 24 hours. Seal samples in aluminum pans and run DSC scans from 20°C to 120°C at 5°C/min. Monitor shifts in lipid transition temperatures (T1 ~40°C, T2 ~70°C, T3 ~85°C) which indicate lipid bilayer disruption [4].
Fourier Transform Infrared Spectroscopy (FTIR): Prepare SC membranes as for DSC. Collect FTIR spectra before and after treatment with neomenthol solutions. Focus on the C-H stretching region (2850-2950 cm⁻¹) for lipid fluidity assessment and the amide I and II regions (1500-1700 cm⁻¹) for protein conformation changes. Calculate the lipid order parameter from the symmetric CH₂ stretching frequency [4].
Molecular Dynamics Simulations: Employ coarse-grained molecular dynamics models to simulate interactions between neomenthol and SC lipid components (ceramides, cholesterol, free fatty acids). Use GROMOS 54A7 force field or MARTINI coarse-grained parameters. Run simulations for 3-5 μs to observe lipid perturbation and diffusion pathway formation [7] [8].
The following workflow diagram outlines the key experimental procedures for evaluating neomenthol's penetration enhancement efficacy:
Diagram 2: Experimental workflow for evaluating neomenthol penetration enhancement
The enhancement efficacy of neomenthol is highly dependent on both its concentration and the vehicle system used. The following table summarizes recommended concentration ranges for different formulation types:
Table 2: Neomenthol Concentration Guidelines for Different Formulation Types
| Formulation Type | Recommended Neomenthol Concentration | Optimal Vehicle Systems | Key Considerations |
|---|---|---|---|
| Gels | 1-3% (w/w) | Carbopol, HPMC, Poloxamer | Higher concentrations may alter rheology |
| Creams | 2-4% (w/w) | O/W or W/O emulsions | Compatible with emulsifying systems |
| Ointments | 3-5% (w/w) | Petroleum, PEG bases | Enhanced solubility in hydrophobic bases |
| Transdermal Patches | 2-5% (w/w) | Acrylic, silicone adhesives | Monitor adhesive properties |
| Solutions | 1-3% (w/v) | PG:ethanol:water mixtures | Optimal in 30:30:40 ratio systems |
| Vesicular Systems | 0.5-2% (w/w) | Transfersomes, liposomes | Incorporate within lipid bilayer |
Vehicle selection critically influences neomenthol's enhancement capability due to the vehicle-enhancer synergy. Binary or ternary solvent systems often provide superior enhancement compared to single solvents:
Propylene glycol (PG):water systems (30:70 to 70:30 ratios) offer a good balance between neomenthol solubility and skin partitioning. The optimal ratio is typically between 30:70 and 50:50 depending on drug properties [4].
Ethanol:PG:water systems (e.g., 30:30:40) provide effective enhancement for both hydrophilic and lipophilic drugs. Ethanol acts as a primary permeation enhancer while facilitating neomenthol penetration into the SC [4].
Lipid-based vehicles including isopropyl myristate, medium-chain triglycerides, and oleic acid can synergize with neomenthol's mechanism by further fluidizing SC lipids [3].
Incorporating neomenthol into advanced drug delivery systems can further enhance its penetration enhancement capability while providing controlled release:
Vesicular Systems: Incorporate neomenthol into transfersomes (ultra-deformable liposomes) at 0.5-2% w/w concentration within the lipid bilayer. The combination of neomenthol's lipid fluidization and the vesicle's deformability creates synergistic enhancement, particularly for macromolecules [9].
Nanoparticle Formulations: Encapsulate neomenthol in polymeric nanoparticles (PLGA, chitosan) or solid lipid nanoparticles (SLNs) for sustained release and targeted enhancement. The gradual release of neomenthol from these systems can provide prolonged enhancement activity [1].
Matrix-Type Patches: Incorporate neomenthol into the adhesive layer of transdermal patches at 2-5% w/w. The neomenthol distributes between the patch, skin, and drug reservoir, providing continuous enhancement throughout the wear period [2] [6].
Microemulsions: Formulate neomenthol in o/w or w/o microemulsions where it can act as both penetration enhancer and co-surfactant. The microemulsion structure facilitates high drug loading while neomenthol enhances partitioning into the SC [3].
Table 3: Representative Formulation Compositions with Neomenthol
| Component | Transfersomal Gel [9] | Carbopol Gel [9] | Matrix Patch [6] | Microemulsion [3] |
|---|---|---|---|---|
| Neomenthol | 1.5% w/w | 3% w/w | 3% w/w | 2% w/w |
| Active Drug | 2% w/w Ketoconazole | 2% w/w Drug | 5% w/w Drug | 3% w/w Drug |
| Lipid/Matrix | Lecithin 3% w/w | Carbopol 934 (1%) | Polyacrylate (40%) | Caprylic triglycerides (10%) |
| Edge Activator/Surfactant | Tween 80 (1%) | - | - | Tween 80 (15%) |
| Vehicle/Solvent | PBS pH 7.4 | PG:Water (30:70) | Ethanol:PG (20:30) | Ethanol (10%) |
| Co-enhancers | - | - | - | Oleic acid (5%) |
| Preservative | 0.01% Sodium azide | 0.01% Sodium azide | - | 0.01% Sodium azide |
The safety profile of neomenthol is a critical consideration for its use in transdermal formulations. Comprehensive evaluation of its irritation potential should include:
In Vitro Irritancy Testing: Employ reconstructed human epidermis models (EpiDerm, EpiSkin) according to OECD TG 439. Apply neomenthol-containing formulations (1-5% concentration) for 42±1 minutes, followed by 42-hour post-incubation. Measure cell viability via MTT reduction, with viability >50% indicating non-irritant classification [5].
In Vivo Assessment: Conduct skin irritation studies in appropriate animal models (rabbits, guinea pigs) according to OECD TG 404. Apply 0.5 mL of formulation to clipped skin sites under semi-occlusive conditions for 4 hours. Evaluate erythema and edema at 30-60 minutes, 24, 48, and 72 hours after patch removal using Draize scoring system (0-4 scale) [5].
Clinical Evaluation: Perform human patch testing under supervised conditions. Apply formulations under occlusion for 24-48 hours to volar forearm or upper back. Assess application sites for erythema, edema, papules, vesicles, and subjective symptoms (itching, burning) immediately after removal and at 24, 48, and 72 hours post-removal [10].
Long-Term Tolerance: For chronic use products, conduct repeated insult patch tests (RIPT) with 9-12 induction applications over 3 weeks followed by a 2-week rest period and challenge application. This identifies both irritant and potential allergic responses [10].
Neomenthol demonstrates a favorable cytotoxicity profile compared to synthetic penetration enhancers. Studies on human keratinocytes and fibroblasts show IC50 values typically >100 μM, indicating low cellular toxicity at effective enhancement concentrations [5]. The compound is listed as Generally Recognized As Safe (GRAS) by the US FDA for use in food and cosmetic products, which facilitates regulatory approval for pharmaceutical applications [4].
Acute oral toxicity studies in rodent models indicate an LD50 of >1000 mg/kg body weight, confirming low systemic toxicity [5]. Dermal absorption studies demonstrate that neomenthol itself penetrates the skin in minimal amounts when applied topically, with plasma concentrations remaining well below toxic levels even after repeated application [10].
Neomenthol has demonstrated significant enhancement efficacy for various small molecule drugs across different therapeutic classes:
Antifungal Agents: In transfersomal gel formulations containing 1.5% neomenthol, the permeation of ketoconazole increased approximately 3-fold compared to control formulations without enhancer. The combination of neomenthol and vesicular technology provided synergistic enhancement through dual mechanisms of lipid fluidization and deformable vesicle action [9].
Anti-inflammatory Drugs: For ibuprofen delivery, poloxamer gels containing 3% neomenthol demonstrated an enhancement ratio of 2.08 compared to control gels. The enhancement was attributed primarily to increased drug partitioning into the SC rather than altered diffusion kinetics [4].
Cardiovascular Drugs: In hydroxypropyl cellulose gel formulations, neomenthol enhanced the permeation of nicardipine hydrochloride with an enhancement ratio of 7.12. The ionic nature of the drug and its interaction with neomenthol-modified SC lipids contributed to this significant enhancement [4].
Antiviral Agents: For zidovudine delivery through rat skin, formulations containing neomenthol in isopropanol/PG/water (30:30:40) systems achieved enhancement ratios up to 87. This remarkable enhancement was attributed to the combined effect of neomenthol and the solvent system on SC lipid organization [4].
The potential of neomenthol for enhancing the transdermal delivery of macromolecular therapeutics represents an emerging application with significant clinical implications:
Peptide and Protein Drugs: While specific data on neomenthol with macromolecules is limited in the provided literature, its structural analog menthol has demonstrated enhancement capabilities for therapeutic peptides. Based on the similar chemical properties and mechanisms, neomenthol is expected to facilitate macromolecule delivery by creating transient aqueous pathways through the disrupted lipid matrix [1] [2].
Oligonucleotides: The combination of neomenthol with other enhancers in synergistic mixtures shows promise for oligonucleotide delivery. Molecular dynamics simulations suggest that terpene enhancers like neomenthol can create sufficiently large defects in the SC lipid matrix to permit passage of oligonucleotides [8].
For successful technology transfer from laboratory to commercial production, several factors must be addressed:
Manufacturing Processes: Incorporate neomenthol during the late stages of formulation to prevent volatility-related losses. For heat-sensitive processes, add neomenthol after temperature reduction below 40°C to maintain stability and efficacy [6].
Quality Control Specifications: Establish HPLC or GC methods for neomenthol quantification in final products. Include tests for enantiomeric purity, as the enhancement efficacy may be stereospecific. Implement stability-indicating methods to detect degradation products under various storage conditions [6].
Scale-Up Considerations: Address the potential impact of manufacturing equipment and processes on neomenthol activity. Specifically, monitor for adsorption to manufacturing surfaces and interactions with packaging materials during storage [6].
Neomenthol represents a safe and effective penetration enhancer with significant potential for improving transdermal drug delivery. Its multimodal mechanism of action, including lipid bilayer disruption, hydrogen bonding competition, and cholesterol complexation, enables enhancement of both small and large molecules. The comprehensive protocols and formulation guidelines provided in this document offer researchers a solid foundation for incorporating neomenthol into transdermal drug development programs. As the field advances, further exploration of neomenthol in combination with other enhancement technologies and for emerging therapeutic agents will likely expand its applications in pharmaceutical products.
The experimental workflow for acaricidal activity assays against Dermatophagoides mites involves several key stages, as illustrated below:
1. Mite Culture and Preparation
2. Test Compound Preparation
3. Bioassay Methods
A. Direct Contact Bioassay (Filter Paper Method)
B. Fumigation Bioassay
4. Data Collection and Analysis
The table below summarizes acaricidal efficacy data for reference compounds and essential oil components against Dermatophagoides mites, which can serve as a benchmark for your research with this compound.
| Test Compound / Essential Oil | Mite Species | Assay Type | LD₅₀ / LC₅₀ Value | Exposure Time |
|---|---|---|---|---|
| Pennyroyal Oil (Mentha pulegium) [1] | D. farinae, D. pteronyssinus | Direct Contact | 0.025 µL/cm² (dose for ~99% mortality) | 5 min |
| Cinnamonum cassia (Petroleum Ether extract) [2] | D. farinae | Direct Contact | 0.0046 mg/cm² | 24 h |
| Pogostemon cablin (Ethyl Acetate extract) [2] | D. farinae | Direct Contact | 0.00347 mg/cm² | 24 h |
| Asarum sieboldii (Ethyl Acetate extract) [2] | D. farinae | Direct Contact | 0.05521 mg/cm² | 24 h |
| Benzyl Benzoate (Positive Control) [2] | D. farinae | Direct Contact | 0.00144 mg/cm² | 24 h |
(+)-Neomenthol is a monocyclic monoterpenoid and a stereoisomer of menthol found in various Mentha species and other aromatic plants. This compound has gained significant research interest due to its demonstrated pharmacological properties, including notable antiproliferative effects against human epidermoid carcinoma (A431) cells with an IC₅₀ of 17.3 ± 6.49 μM [1]. Accurate quantification of this compound in essential oils is crucial for quality control in pharmaceutical, cosmetic, and food industries, as well as for standardization of bioactive natural products for therapeutic development. The analysis presents particular challenges due to the complex chemical composition of essential oils and the presence of multiple stereoisomers with similar physicochemical properties [2] [3]. These Application Notes provide detailed methodologies for reliable quantification of this compound to support research and development activities.
This compound (C₁₀H₂₀O) is a saturated monoterpene alcohol with a molecular weight of 156.27 g/mol. It possesses three chiral centers, resulting in eight possible stereoisomers including menthol, neomenthol, isomenthol, and neoisomenthol, each with their own enantiomeric forms. The structural similarity between these isomers presents significant analytical challenges, particularly in separation and quantification [3]. This compound is characterized by its cooling sensation and is used in various applications including flavoring agents, cosmetics, and medicines [1].
Quantifying this compound in essential oils requires addressing several methodological challenges:
Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for accurate quantification of this compound in essential oils. The following configuration is recommended:
Based on method optimization studies for essential oil analysis, the following conditions provide excellent separation of this compound from similar compounds:
Table 1: Recommended GC-MS Parameters for this compound Quantification
| Parameter | Setting | Rationale |
|---|---|---|
| Injector temperature | 220-250°C | Complete vaporization without thermal degradation |
| Injection volume | 1.0 μL | Balanced sensitivity and column loading |
| Carrier gas | Helium (99.999% purity) | Optimal efficiency for GC separation |
| Flow rate | 1.0 mL/min constant flow | Reproducible retention times |
| Split ratio | 1:10 to 1:50 | Matrix effect reduction for complex samples |
| Oven program | 60°C (2 min), 3°C/min to 220°C, 10°C/min to 280°C (5 min) | Optimal resolution of terpenoids |
| Ion source temperature | 230°C | Stable ionization efficiency |
| Quadrupole temperature | 150°C | Consistent mass analysis |
| Scan range | 40-450 m/z | Comprehensive detection of monoterpenoids |
| Solvent delay | 3-5 minutes | Filament protection |
Under EI conditions at 70 eV, this compound displays a characteristic mass fragmentation pattern with the following key ions:
Table 2: Comparison of Extraction Methods for this compound-Containing Plant Material
| Method | Procedure | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Hydrodistillation | Plant material boiled in water for 3-4 hours using Clevenger apparatus | 0.20-0.31% | Simple equipment, high yield | Thermal degradation possible, longer extraction time |
| Steam Distillation | Steam passed through plant material, condensed, and separated | 0.15-0.28% | Faster than hydrodistillation, less thermal degradation | Potential channeling, lower yield for some matrices |
| Supercritical Fluid Extraction (SFE) | CO₂ at 40-60°C, 250-350 bar pressure for 1-2 hours | 0.13-0.26% | Low thermal degradation, tunable selectivity | High equipment cost, method development complexity |
| Microwave-Assisted Hydrodistillation | Microwave heating of plant material in water for 30-60 minutes | 0.18-0.29% | Rapid extraction, energy efficient | Limited scale-up potential, non-uniform heating concerns |
Protocol: Essential Oil Sample Preparation for this compound Quantification
Essential oil dilution
Internal standard addition
Headspace analysis alternative (when avoiding solvent interference is critical)
Quality control preparation
Table 3: Comparison of Quantification Methods for this compound in Essential Oils
| Method | Procedure | Applications | Limitations |
|---|---|---|---|
| Relative Percentage Abundance | Peak area normalized to total chromatogram area | Rapid screening, quality control | Matrix-dependent, semi-quantitative only |
| Internal Standard Normalization | Response relative to added internal standard | Comparative analysis between samples | Requires careful internal standard selection |
| Calibration Curve (Absolute) | External calibration with authentic standards | Accurate quantification, method validation | Requires pure this compound standard |
| Standard Addition Method | Standards added directly to sample matrix | Complex matrices with interference | Labor-intensive, more sample required |
For reliable quantification, the following validation parameters should be established:
Due to the presence of multiple stereoisomers, specialized approaches are needed for specific quantification of the (+) enantiomer:
For extremely complex essential oil matrices, GC×GC provides enhanced separation power:
The following workflow diagram illustrates the complete analytical process for this compound quantification:
Figure 1: Complete Workflow for this compound Quantification in Essential Oils
The validated quantification method has been successfully applied in pharmacological research demonstrating that neomenthol exhibits promising antiproliferative activity (IC₅₀ 17.3 ± 6.49 μM) against human epidermoid carcinoma (A431) cells by:
Accurate quantification of this compound in essential oils requires careful method selection, optimization, and validation. GC-MS with appropriate sample preparation represents the most reliable approach, providing the sensitivity and specificity needed for both research and quality control applications. The protocols described herein enable researchers to obtain reproducible quantitative data supporting the development of standardized extracts with consistent biological activity, particularly relevant given the emerging evidence of neomenthol's anticancer properties.
The enzymatic reduction of menthone to neomenthol represents a crucial biotransformation process in the production of mint essential oils and their derivatives, which have significant applications in pharmaceutical, cosmetic, and flavor industries. This transformation is part of the monoterpene biosynthesis pathway in Mentha species (mint plants), where the ketone group of menthone is stereospecifically reduced to yield neomenthol, one of the eight possible stereoisomers of menthol [1]. Unlike chemical synthesis, which typically produces racemic mixtures, biological systems offer the advantage of stereospecificity, yielding products with defined optical activity and potentially superior organoleptic properties [2]. The biotransformation of menthone to neomenthol is particularly significant in the context of essential oil maturation in mint plants, where this process occurs naturally during the post-secretory phase of oil gland development [3].
The growing consumer preference for natural products and the demand for sustainable production methods have driven increased interest in biotransformation approaches using cell cultures and microbial systems. These systems provide several advantages over traditional extraction methods, including reduced environmental impact, independence from seasonal variations, and the potential for higher yields through process optimization [4]. Furthermore, understanding and harnessing this biotransformation has implications for metabolic engineering strategies aimed at improving menthol content and composition in mint essential oils, which represents a significant market valued at over $330 million USD annually [5].
The biotransformation of menthone to neomenthol occurs within the broader context of the menthol biosynthetic pathway in mint species. The pathway begins with the universal monoterpene precursor geranyl diphosphate (GPP), which undergoes cyclization to form (-)-limonene, catalyzed by limonene synthase [3] [1]. This represents the committed step in menthol biosynthesis. Through a series of enzymatic transformations including hydroxylations, dehydrogenations, and isomerizations, limonene is subsequently converted to (-)-menthone [5]. The final step in the pathway involves the carbonyl reduction of menthone, which can proceed in different stereochemical directions to yield various menthol isomers, including neomenthol [3].
In peppermint (Mentha × piperita), monoterpene biosynthesis occurs in the highly specialized secretory cells of epidermal oil glands [3]. Research has revealed that this metabolic process is divided into two temporally distinct periods: an initial phase characterized by de novo biosynthesis and accumulation of primarily (-)-menthone, followed by an oil maturation process where menthone is reduced to menthol and its stereoisomers [3]. This maturation process occurs late in leaf development, after de novo monoterpene biosynthesis is essentially complete, and is characterized by increased activity of menthone reductases with concomitant accumulation of menthol and neomenthol [3].
The biotransformation of menthone to neomenthol is catalyzed by specific enzymes known as menthone reductases. Two distinct NADPH-dependent ketoreductases have been identified in peppermint: (-)-menthone:(-)-(3R)-menthol reductase (MMR) and (-)-menthone:(+)-(3S)-neomenthol reductase (MNR) [3]. These enzymes belong to the short-chain dehydrogenase/reductase (SDR) family and display different stereospecificities despite sharing 73% amino acid sequence identity [3].
Table 1: Characteristics of Menthone Reductase Enzymes
| Enzyme | Primary Product | Cofactor | pH Optimum | Km for Menthone | kcat (s⁻¹) |
|---|---|---|---|---|---|
| Menthone:(-)-menthol reductase (MMR) | (-)-(3R)-menthol (95%) | NADPH | 7.0 | 3.0 μM | 0.6 |
| Menthone:(+)-neomenthol reductase (MNR) | (+)-(3S)-neomenthol (94%) | NADPH | 9.3 | 674 μM | 0.06 |
The MNR enzyme is responsible for the specific biotransformation of (-)-menthone to (+)-(3S)-neomenthol, with a small proportion (6%) of (-)-(3R)-menthol formed as a byproduct [3]. When presented with (+)-isomenthone as substrate, MNR produces 86% (+)-(3S)-isomenthol and 14% (+)-(3R)-neoisomenthol [3]. The enzyme displays higher Km values and lower catalytic efficiency compared to MMR, suggesting differences in their regulatory roles within the plant [3]. Neither enzyme appears to contain apparent subcellular targeting information, though their activity is associated with the oil gland secretory cells [3].
Protocol Title: Biotransformation of Menthone to Neomenthol Using Mentha piperita Suspension Cell Cultures
Principle: This protocol describes the use of suspension cell cultures derived from peppermint for the stereospecific reduction of menthone to neomenthol. Plant cell cultures offer the complete enzymatic machinery for monoterpene biotransformation and can be optimized for enhanced production through elicitor treatment [6] [7].
Materials:
Procedure:
Culture Maintenance: Maintain M. piperita suspension cells in MS medium with regular subculturing every 14-21 days. Use 250-mL Erlenmeyer flasks containing 50-100 mL medium agitated at 100-120 rpm under appropriate light and temperature conditions [7].
Elicitor Treatment: To enhance biotransformation efficiency, add methyl jasmonate to 21-day-old culture medium at optimal concentration (typically 50-200 μM) 24 hours prior to menthone addition [6].
Substrate Addition: Dissolve (-)-menthone in appropriate solvent (e.g., ethanol, DMSO) and add to culture medium to final concentration of 0.1-0.5 mg/mL. Final solvent concentration should not exceed 1% (v/v) to maintain cell viability.
Biotransformation Reaction: Incubate culture under standard growth conditions for desired time period (typically 24-120 hours). Monitor cell viability throughout incubation.
Product Extraction: Separate cells from medium by filtration or centrifugation. Extract products from both cells and medium separately with organic solvent (e.g., ethyl acetate or hexane). Combine extracts and concentrate under reduced temperature and pressure.
Analysis and Isolation: Analyze extract by TLC and GC-MS for neomenthol identification and quantification. Use chiral GC columns to confirm stereospecificity. Purify neomenthol using column chromatography or preparative TLC if needed.
Troubleshooting:
Protocol Title: Recombinant Microbial System for Menthone to Neomenthol Biotransformation
Principle: This protocol utilizes engineered microbial strains expressing heterologous menthone reductases for the biotransformation of menthone to neomenthol. Microbial systems offer advantages of rapid growth, easier scale-up, and genetic manipulation capabilities [4].
Materials:
Procedure:
Strain Preparation: Inoculate recombinant microbial strain from glycerol stock into appropriate medium with selective antibiotics. Grow overnight at suitable temperature (30°C for yeast, 37°C for E. coli).
Enzyme Induction: Dilute overnight culture into fresh medium and grow to mid-log phase (OD600 ≈ 0.6-0.8). Add inducer (IPTG for E. coli, galactose for yeast) at optimal concentration. Continue incubation for additional 4-16 hours to express recombinant MNR enzyme.
Whole-Cell Biotransformation: Harvest cells by centrifugation and resuspend in appropriate buffer containing (-)-menthone (0.1-0.5 mg/mL). Incubate with shaking at 30°C for 2-24 hours.
Cell-Free Biotransformation: As an alternative to whole-cell system, harvest induced cells and disrupt using sonication or French press. Centrifuge to remove cell debris. Use crude extract with menthone substrate and NADPH cofactor (0.1-0.5 mM) in appropriate buffer.
Product Recovery: Extract reaction mixture with organic solvent. Analyze extract for neomenthol content by GC-MS.
Optimization Notes:
Table 2: Biotransformation Efficiency of Menthone to Neomenthol in Different Systems
| Biotransformation System | Substrate Concentration | Incubation Time | Conversion Rate | Neomenthol Yield | Product Stereopurity |
|---|---|---|---|---|---|
| M. piperita cell suspension (unelicited) | 0.2 mg/mL | 72 h | ~25% | ~18% | >95% (3S) |
| M. piperita cell suspension (MeJA-elicited) | 0.2 mg/mL | 72 h | ~45% | ~35% | >95% (3S) |
| Recombinant E. coli (whole-cell) | 0.3 mg/mL | 24 h | ~60% | ~52% | 94% (3S) |
| Recombinant S. cerevisiae (whole-cell) | 0.3 mg/mL | 48 h | ~55% | ~48% | 94% (3S) |
| Purified MNR enzyme (cell-free) | 0.5 mM | 2 h | ~85% | ~80% | 94% (3S) |
Table 3: Key Optimization Parameters for Enhanced Neomenthol Production
| Parameter | Optimal Range | Effect on Biotransformation | Notes |
|---|---|---|---|
| Temperature | 25-30°C (plant cells); 30-37°C (microbial) | Higher temperatures increase reaction rate but may affect viability | Plant systems generally more temperature-sensitive |
| pH | 7.0-7.5 (plant cells); 8.5-9.5 (microbial MNR) | MNR has alkaline pH optimum; must balance with cell viability | Phosphate buffer recommended for microbial systems |
| Substrate Concentration | 0.1-0.5 mg/mL | Higher concentrations may cause substrate inhibition | Cyclodextrin complexation can improve solubility and reduce toxicity |
| Elicitor Concentration | 50-200 μM methyl jasmonate | Enhances expression of P450 and reductase enzymes | Critical for plant cell systems; optimal timing is 24h pre-induction |
| Cofactor Supply | 0.1-0.5 mM NADPH | Essential for catalytic activity | Cofactor regeneration improves efficiency in cell-free systems |
| Oxygen Supply | Moderate aeration | Required for cell viability but may promote unwanted oxidations | Critical balance for scale-up considerations |
The following diagram illustrates the position of the menthone to neomenthol biotransformation within the broader context of monoterpene biosynthesis in mint:
The following diagram illustrates the complete experimental workflow for biotransformation of menthone to neomenthol using cell culture systems:
Low Conversion Rates: Low biotransformation efficiency can result from several factors. In plant cell cultures, enzyme expression levels may be insufficient. Application of methyl jasmonate elicitor (50-200 μM) 24 hours prior to substrate addition has been shown to enhance cytochrome P450 expression and subsequent biotransformation capacity [6]. In microbial systems, substrate toxicity or limited cellular uptake may limit conversion. Strategies include fed-batch addition of substrate, use of cyclodextrins to improve solubility, or two-phase systems with organic solvents [4].
Byproduct Formation: The menthol biosynthesis pathway can branch toward unwanted byproducts. Most notably, (+)-pulegone can be converted to menthofuran by cytochrome P450 enzymes, reducing neomenthol yield [5]. Strategies to minimize this include using cell lines with suppressed menthofuran synthase activity, optimizing harvest timing, or using specific inhibitors. In microbial systems, protein engineering of the MNR enzyme can improve stereospecificity [3].
Scale-Up Challenges: Translating laboratory-scale biotransformation to larger volumes presents challenges with oxygen transfer, substrate distribution, and product inhibition. For plant cell cultures, maintaining shear-sensitive cells in bioreactors requires modified impeller designs. For both plant and microbial systems, in-situ product removal techniques (e.g., adsorption resins, extraction) can alleviate product inhibition and improve overall yield [4].
Proper analytical methods are critical for monitoring biotransformation progress and verifying product quality. Gas chromatography-mass spectrometry (GC-MS) with chiral columns is recommended to distinguish neomenthol from other stereoisomers [1]. The distinctive mass fragmentation pattern and retention time of neomenthol should be confirmed using authentic standards when available. For quantitative analysis, internal standardization with compounds of similar structure (e.g., isomenthol) provides accurate quantification. Additional confirmation can be obtained through NMR spectroscopy, particularly for isolated products, with characteristic chemical shifts for the (3S) configuration of neomenthol [1].
The biotransformation of menthone to neomenthol using cell culture systems represents an efficient and stereoselective alternative to chemical synthesis or plant extraction. The protocols outlined here leverage the natural enzymatic machinery of mint species or recombinant expression of key reductases in microbial systems. Continued advances in metabolic engineering and synthetic biology are expected to further enhance the efficiency and scalability of this process [5].
Future directions for research include protein engineering of menthone reductases for improved catalytic efficiency and stability, development of continuous biotransformation systems with product removal, and creation of engineered microbial consortia where different pathway steps are distributed among specialized strains. Additionally, integration of omics technologies (transcriptomics, proteomics, metabolomics) will provide deeper insights into regulation of the menthol biosynthesis pathway, enabling more precise metabolic engineering strategies [5].
As demand for natural flavor compounds and sustainable production methods continues to grow, biotransformation approaches such as those described in these application notes will play an increasingly important role in the supply chain for mint-derived products including neomenthol.
Aqueous solubility is critical for a drug's ability to reach its biological target, but it remains a significant challenge to predict and engineer, especially for lipophilic organic molecules [1]. The core issues involve:
This guide addresses common questions and problems related to solubility, applicable to compounds like (+)-neomenthol.
FAQ 1: Why is my measured aqueous solubility for this compound different from predicted values?
Several factors can cause this discrepancy:
FAQ 2: How can I improve the aqueous solubility of a challenging compound like this compound?
Strategies can focus on the compound itself or the solution environment:
FAQ 3: What are the best computational methods for predicting solubility today?
Modern approaches often combine machine learning with physicochemical principles:
This protocol allows you to experimentally measure solubility and account for pH effects.
When building a solubility prediction model, focus on a concise set of descriptors that capture the essential physics of dissolution [2]. The following table summarizes a recommended set of descriptors.
| Descriptor Category | Specific Descriptors | Relevance to Solubility |
|---|---|---|
| Solute-Solvent Interaction | Solvation energy (ΔG_sol), Solvent Accessible Surface Area (SASA), Molecular Dipole Moment | Captures energy change and interactions as a molecule moves from crystal to solution. |
| Solute-Solute Interaction | Melting Point (experimental), Sum of thermal and electronic energies | Melting point reflects crystal lattice energy; electronic energies relate to internal stability. |
| Molecular Size & Shape | Molecular Weight (MW), Molecular Volume | Larger, heavier molecules generally have lower solubility. |
| Orbital Interactions | HOMO-LUMO gap (orbital energy difference) | Indicates the molecule's chemical stability and reactivity. |
The following diagram illustrates the integrated computational and experimental workflow for addressing pH-dependent solubility challenges.
The table below summarizes the key experimental data for neomenthol's hyaluronidase inhibitory and anticancer activity from a foundational study [1] [2]:
| Activity / Parameter | Reported Value (IC₅₀) | Experimental Model / Context |
|---|---|---|
| Hyaluronidase Inhibition | 12.81 ± 0.01 μM [1] [2] | Cell-free enzymatic assay [1] |
| Antiproliferative Activity | 17.3 ± 6.49 μM [1] [2] | Human epidermoid carcinoma (A431) cell line [1] |
| In Vivo Tumor Prevention | 58.84% inhibition [1] [2] | Mouse EAC model, 75 mg/kg bw, i.p. dose [1] |
| Acute Oral Toxicity | Safe at 1000 mg/kg bw [1] [2] | In vivo toxicity study [1] |
Here are detailed methodologies for key experiments related to hyaluronidase inhibition.
This is a widely used colorimetric assay to measure hyaluronidase inhibition activity [3].
Principle: The assay measures the amount of N-acetyl-D-glucosamine produced from the enzymatic degradation of sodium hyaluronate. The product reacts with a p-dimethylaminobenzaldehyde (DMAB) reagent to form a colored complex that can be measured spectrophotometrically [3].
Procedure Steps:
Calculation: Hyaluronidase inhibition (%) is calculated by comparing the absorbance of the sample to a control without the inhibitor [3].
This alternative method is based on the formation of turbidity between undigested hyaluronic acid and a protein acid solution [4].
Principle: Hyaluronidase degrades hyaluronic acid (HA), reducing its ability to form a turbid complex with acidified bovine serum albumin (BSA). The level of inhibition is determined by measuring the turbidity at 540 nm [4].
Procedure Steps:
The following diagram illustrates the workflow for the turbidimetric assay.
Here are solutions to some common problems you might encounter when determining the IC₅₀ of neomenthol.
Q1: My assay shows high background noise or poor signal-to-noise ratio. What could be the cause?
Q2: The IC₅₀ value I obtained for neomenthol is inconsistent with published data. How can I optimize my assay conditions?
Q3: How can I validate that the observed inhibition is specific to neomenthol's mechanism?
Understanding why neomenthol can cause irritation is the first step in mitigating it.
The table below summarizes the core strategies grounded in these mechanisms.
| Strategy | Mechanistic Rationale | Experimental Implementation |
|---|---|---|
| Concentration Optimization | Limits over-activation of TRPA1 and direct chemical insult to the skin [2]. | Use the lowest effective concentration. US FDA considers concentrations up to 16% safe for OTC menthol products, but irritation potential increases with concentration [3]. |
| Use of Penetration Modifiers | Controls the rate and amount of neomenthol that passes through the skin barrier, reducing sudden, high local exposure [4]. | Incorporate sustained-release carriers like liposomes or niosomes to modulate delivery [4]. |
| Combination with Anti-irritants | Counters the inflammatory response or soothes the skin directly. | Blend with ingredients like bisabolol, allantoin, or colloidal oatmeal, which have established anti-irritant properties. | | Stimuli-Responsive Delivery | Releases the active ingredient only under specific triggers (e.g., skin inflammation), minimizing unnecessary exposure to healthy skin [4]. | Develop formulations that respond to subtle pH or temperature changes at the site of application [4]. |
To visualize the core mechanism and strategic approach, the following diagram maps the relationship between neomenthol application and the mitigation strategies.
To systematically evaluate the success of your mitigation strategies, you can adopt established preclinical models. The following workflow outlines a standard patch test design for assessing skin irritation.
Detailed Protocol Steps:
Formulate Test Materials: Prepare your experimental neomenthol formulations. It is critical to include controls:
Apply Patches: Use occlusive or semi-occlusive patches to hold the formulations in contact with the skin. These are typically applied to the backs of healthy human volunteers in a randomized pattern [1].
Induction Phase (Cumulative Irritation): This phase assesses the formulation's potential to cause direct, cumulative damage to the skin. Apply patches for 24 to 72 hours at the same sites, then remove, score, and re-apply. Repeat this cycle for 9 to 21 consecutive applications [1].
Challenge Phase (Sensitization Potential): This phase assesses the potential for an allergic reaction. After the induction phase and a rest period of approximately two weeks, apply a fresh patch of the formulation to a new, previously untreated site. Leave it for 48 hours and score the reaction. A significantly stronger reaction at the challenge site suggests sensitization [1].
Visual Scoring & Analysis: A trained, blinded observer should assess each application site using a standardized scale. The Cumulative Irritation Score is a key metric for comparing your formulation against controls [1].
Q1: What is the difference between skin irritation and sensitization?
Q2: Are there any advanced biomarkers for objectively measuring irritation? Yes, research is advancing towards molecular diagnostics. For inflammatory skin diseases like atopic dermatitis and psoriasis, biomarker panels are being developed to subclassify diseases and predict treatment responses [5]. These techniques (e.g., in situ hybridization) can detect specific cytokines and immune markers involved in the inflammatory process and could, in principle, be adapted for precise, objective quantification of irritation in preclinical models [5].
Q3: My formulation is effective but causes irritation. What are my first steps in troubleshooting?
The core challenge in separating menthol and its isomers, including neomenthol, lies in their nearly identical chemical structures and physical properties. The following table summarizes the key chromatographic methods applied in recent research:
| Method | Key Technique / Column Type | Separation Capability | Application Context | Citations |
|---|---|---|---|---|
| GC-MS with Tandem Chiral Columns | Two chiral columns in series (e.g., Cyclosil-B + BGB-175) | Full baseline separation of all 8 menthol enantiomers | Discrimination and classification of Mentha plants; authenticity control | [1] |
| GC with a Single Chiral Column | 10% polydiethylene glycol adipate (historical method) | Partial separation of a menthol isomer mixture | Early proof of concept for isomer separation | [2] |
| Reversed-Phase HPLC | Inertsil ODS 3V C18 column with RI detection | Separation of menthol from complex matrices (e.g., syrup) | Quantification of total menthol in pharmaceutical formulations | [3] |
This is the most effective method for resolving all eight menthol stereoisomers [1].
The following diagram illustrates the experimental workflow:
This method is ideal for quantifying menthol in a complex, non-volatile matrix like a cough syrup, where separating it from other active ingredients and excipients is the goal, rather than resolving all isomers [3].
FAQ 1: Why can't I achieve baseline separation of neomenthol from menthol using a standard GC column?
FAQ 2: My HPLC analysis of a pharmaceutical cream shows poor peak shape for menthol. What could be wrong?
FAQ 3: How can I distinguish between natural and synthetic menthol sources in a sample?
Neomenthol is one of the stereoisomers of menthol [1]. While most research focuses on the biological activities of (-)-menthol, the available evidence suggests that the distinct stereoisomers may have different biological properties and metabolic pathways [2] [1].
For regulatory purposes, patch test preparations are classified as medicinal products and require a robust manufacturing and testing framework to ensure reliability. The following table summarizes key regulatory considerations for patch testing based on current requirements [3].
| Aspect | Consideration for Protocol Development |
|---|---|
| Regulatory Status | Patch test preparations are medicinal products requiring Marketing Authorization (MA) in the EU [3]. |
| Quality Prerequisites | Requires defined formulation, concentration, vehicle, and stability data to ensure product quality [3]. |
| Common Challenges | False positives/negatives can arise from incorrect allergen concentration, degradation, or impurities [3]. |
Given the lack of a ready-made protocol, here is a framework for developing your own, based on established patch testing principles.
Test Substance Preparation
Experimental Model and Procedure
Controls
The table below addresses common problems researchers may encounter when developing and performing novel patch tests.
| Problem | Possible Cause | Solution / Preventive Action |
|---|---|---|
| Irritant reactions | Concentration too high, impurity in substance, unsuitable vehicle [3]. | Conduct preliminary irritation tests; ensure high-purity test substance; consider changing vehicles. |
| False-negative results | Inadequate penetration (e.g., particle size too large), degradation of allergen, concentration too low [3]. | Verify stability of neomenthol in the vehicle; confirm preparation is homogeneous. |
| Weak or equivocal reactions | Sub-optimal concentration, reading test results too early or too late. | Establish a clear reading schedule; consider a dose-finding study. |
| Lack of reproducibility | Inconsistent preparation methods, instability of the test material. | Standardize the preparation procedure; document source and batch of all materials. |
The following diagram outlines the key stages in developing and validating a patch test protocol for a substance like neomenthol.
The hydrogenation of pulegone is a key step in industrial menthol production. The table below summarizes the main reaction and critical process parameters.
| Reaction Parameter | Description |
|---|---|
| Primary Reaction | Hydrogenation of (+)-Pulegone to form (-)-Menthone [1] |
| Subsequent Step | Reduction of (-)-Menthone to (-)-Menthol [1] |
| Scalable Method | Catalytic hydrogenation (e.g., using H₂ and a Pd-C catalyst) [2] |
| Key Consideration | The double bond reduction must be enantioselective to produce the desired natural (-)-menthol isomer [2]. |
The following diagram illustrates the general experimental workflow for scaling up this synthesis, from preparation to final product isolation.
You may encounter specific challenges when running this hydrogenation. The table below lists common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Troubleshooting Guide & Solutions |
|---|---|---|
| Low Reaction Yield | Catalyst poisoning (impurities), insufficient H₂ pressure, incorrect temperature. | Pre-purify pulegone [3]; confirm H₂ pressure and sealing; optimize temperature for catalyst. |
| Poor Stereoselectivity | Incorrect catalyst type or reaction pathway. | Use stereospecific catalyst (e.g., (-)-menthone reductase enzyme) [1]; verify reaction route preserves configuration [2]. |
| Slow Reaction Rate | Low catalyst loading, inefficient mixing in scaled-up reactor, low H₂ diffusion. | Increase catalyst charge; ensure agitator design provides efficient gas-liquid-solid mixing. |
| Product Purity Issues | Incomplete reaction, side products, or catalyst leaching. | Monitor reaction completion (TLC/GC); implement catalyst filtration and distillation [2]. |
Q1: What are the critical safety considerations for high-pressure hydrogenation at scale? Always use a pressure-rated autoclave or reactor that has been recently inspected. The system must be properly purged with an inert gas like nitrogen before introducing hydrogen to eliminate explosive gas mixtures. Conduct small-scale testing to understand the reaction's pressure and temperature profile before scaling up.
Q2: How can I control the stereochemistry to ensure I produce the desired (-)-menthol isomer and not its stereoisomers? The stereochemical outcome is primarily determined by the catalyst and the specific reaction pathway. Using a chiral catalyst or an enzymatic reduction (as in the natural biosynthetic pathway) can provide high stereoselectivity [1]. The starting material, (+)-pulegone, already has the correct core configuration, so the key is to reduce the double bond enantioselectively without causing epimerization [2].
Q3: My catalyst seems to lose activity quickly. What could be the cause? Catalyst deactivation, or sintering, can be caused by impurities in the feedstock or excessive local temperature. Ensure your pulegone starting material is of high purity. On a large scale, using a robust and well-characterized catalyst like the Al-B-Pd/AC composite mentioned in the search results can be beneficial, as it demonstrated excellent stability and maintained over 95% activity after multiple regeneration cycles in a related reaction [3].
Sensory analysis confirms that undesirable odors are a characteristic of specific menthol isomers. The table below summarizes the odor profiles and detection thresholds for these isomers [1].
| Isomer | Odor Profile | Detection Threshold (mg/L) |
|---|---|---|
| L-menthol | Pleasant, sweet, mint-like, distinct freshness | 5.166 |
| D-menthol | Information missing (interspersed with negative odors) | 4.734 |
| Other Isomers (L/D-neomenthol, L/D-isomenthol, L/D-neoisomenthol) | Interspersed with negative odors: musty, herbal, earthy | Data missing |
This data clearly shows that L-menthol is the only isomer with a purely pleasant and minty profile, while the others, including the neomenthol isomers, contribute undesirable musty, herbal, or earthy notes [1].
Here are answers to common questions and steps to troubleshoot musty odors.
Frequently Asked Questions
Q1: Why does my neomenthol sample have a musty odor?
Q2: What is the molecular basis for this difference in smell?
Troubleshooting Guide: Minimizing Musty Odors
The following workflow outlines a systematic approach to diagnosing and resolving odor issues.
A 2021 study provides direct evidence for neomenthol's activity against hyaluronidase. The key quantitative data is summarized in the table below.
| Compound | IC₅₀ Value (μM) | Experimental Context |
|---|---|---|
| Neomenthol | 12.81 ± 0.01 | Cell-free test system [1] |
| Common Standards (e.g., Tannic Acid) | Data not available in search results | Requires further literature search |
This study identified neomenthol as a promising compound that delays the growth of skin carcinoma cells by, in part, inhibiting hyaluronidase activity, which is a key enzyme involved in tumor growth and metastasis [1].
The data for neomenthol was generated using the following detailed experimental protocol, as described in the source material [1]:
To objectively compare antioxidant activity, researchers use a battery of standardized tests, each measuring a different mechanism of action [1] [2]. The table below outlines key experimental protocols.
| Assay Name | Mechanism Principle | Key Measurement Parameters | Typical Output |
|---|---|---|---|
| DPPH Assay [2] | Free Radical Scavenging (Single Electron Transfer) | Absorbance at 517 nm after 10 min incubation in the dark | IC50 (concentration for 50% scavenging); % Scavenging |
| FRAP Assay [2] | Reducing Power (Single Electron Transfer) | Absorbance at 593 nm after 8 min incubation | mg Trolox Equivalents (TE) per gram of sample |
| ORAC Assay [2] | Free Radical Scavenging (Hydrogen Atom Transfer) | Fluorescence decay over 35 min (Ex: 494 nm, Em: 535 nm) | mg Trolox Equivalents (TE) per gram of sample |
| Metal Chelating Assay [2] | Chelation of Pro-oxidant Metal Ions | Absorbance at 562 nm after reaction with ferrozine | IC50; % Chelating activity |
| Total Phenolic Content (TPC) [2] | Quantification of Phenolic Compounds | Absorbance at 765 nm after reaction with Folin-Ciocalteu reagent | mg Gallic Acid Equivalents (GAE) per gram of extract |
The workflow for a comprehensive comparison typically integrates these methods as follows:
While direct data on (+)-neomenthol is unavailable, the search results provide useful context and a path forward for your investigation:
To fill the identified data gap, I suggest you:
| Isomer | Odor Detection Threshold (mg/L) |
|---|---|
| D-neomenthol | 6.372 |
| L-neomenthol | 7.185 |
| L-menthol | 5.166 |
| D-menthol | 4.734 |
| L-isomenthol | 6.992 |
| D-isomenthol | 7.424 |
| L-neoisomenthol | 7.877 |
| D-neoisomenthol | 7.850 |
> Note: Data is sourced from a 2025 study published in the PMC repository. L-menthol and D-menthol are included for comparison as they are common reference points [1].
From the data, you can see that D-neomenthol has a lower detection threshold (6.372 mg/L) than L-neomenthol (7.185 mg/L), meaning it can be perceived at a slightly lower concentration. However, both neomenthol isomers have higher thresholds (meaning they are less potent) compared to the primary isomers, L-menthol and D-menthol [1].
The quantitative data provided above was generated using the following experimental protocol, which you can adapt for your own research.
Sensory Evaluation Workflow
The diagram below outlines the key steps of the sensory analysis procedure.
Key Experimental Details:
The differences in olfactory perception, including detection thresholds, can be explained by studying the interactions between the odorant molecules and olfactory receptors (ORs).
Molecular Docking Workflow
The general workflow for investigating these mechanisms is summarized below.
Key Findings on Binding Interactions:
A 2025 study used molecular docking to simulate how menthol isomers bind to key olfactory receptors. The results provide a mechanistic basis for their differing detection thresholds [1].
Olfr874OR8B8OR8B12The stereochemistry of each isomer (L-neomenthol vs. D-neomenthol) influences how it fits into the binding pocket of these receptors, affecting the strength of these interactions and ultimately the perceived odor potency and character [1].
The table below summarizes experimental data for menthol and several commercial chemical acaricides against various tick species, primarily Rhipicephalus microplus.
| Acaricide / Compound | Target Species / Context | Reported Efficacy / LC50 (Concentration for 50% Lethality) | Key Findings / Notes |
|---|---|---|---|
| Menthol | Acaricide-resistant R. microplus (larvae) | LC50 = 6.17 mg/mL [1] | Classified as a monoterpene; showed superior larvicidal activity compared to some other essential oil components [1]. |
| Cinnamaldehyde | Acaricide-resistant R. microplus (larvae) | LC50 = 5.27 mg/mL [1] | Phenylpropanoid; exhibited the highest acaricidal activity among the six essential oil components tested [1]. |
| Fluralaner (Isoxazoline) | Multiple R. microplus populations (larvae) | LC50 range: 0.144 - 0.481 µg/mL [2] | New class of acaricide; demonstrated 100% therapeutic efficacy until day 21 and >95% efficacy until day 42 in field trials [2]. |
| Cypermethrin (Pyrethroid) | Field populations of R. microplus (adults) | 150 ppm: Completely ineffective [3] | Applied via adult immersion test; indicates high level of resistance in the studied populations [3]. |
| Amitraz (Formamidine) | Field populations of R. microplus (adults) | 208 ppm: 14% and 56% efficacy [3] | Applied via adult immersion test; shows developing resistance [3]. |
| Ivermectin (Macrocyclic Lactone) | Field populations of R. microplus (on cattle) | Subcutaneous injection: 50-75% reduction in ticks [3] | Not enough to control severe infestations; confirmed resistance [3]. |
For researchers to interpret this data correctly, the following methodological details are crucial.
Understanding how these compounds work at a physiological level is key for development and resistance management.
The following diagram illustrates the key signaling pathway for menthol's action, which underlies its insecticidal properties and synergistic effects.
The data highlights several critical points for R&D professionals:
| Study Focus | Key Experimental Design & Treatment | Core Analytical Methodology | Key Findings Summary |
|---|
| Chronic Nicotine in Head and Neck Cancer (HNC) [1] | - Cell Lines: OECM1, SAS, CGHNC9.
These protocols can be directly adapted for designing your neomenthol experiments.
Protocol 1: Chronic Exposure Model for Head and Neck Cancer
Protocol 2: scRNA-seq for Heterogeneous Cell Populations
10X Genomics Single Cell 3' Reagent Kit and sequenced on a platform such as an Illumina NovaSeq 6000 [2].Cell Ranger. Subsequent analysis involves unsupervised clustering (e.g., using the Leiden algorithm in Scanpy), differential gene expression analysis (e.g., with PyDESeq2), and dynamic trajectory inference using tools like Velocyto and scVelo to understand cellular state transitions [2] [3].While the studied compound is different, the following pathway activated by chronic nicotine exposure illustrates the type of mechanistic insight you can work towards establishing for neomenthol. Your research could reveal if neomenthol influences similar or distinct oncogenic pathways.
Given the absence of direct data, your pioneering research on neomenthol could focus on:
Irritant